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  • Product: 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
  • CAS: 1187656-20-7

Core Science & Biosynthesis

Foundational

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid chemical structure and properties

The Strategic Role of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic Acid (H-Lys(Boc)-OH) in Advanced Peptide Synthesis and Bioconjugation Executive Summary In the landscape of modern peptide chemistry and macromolecul...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic Acid (H-Lys(Boc)-OH) in Advanced Peptide Synthesis and Bioconjugation

Executive Summary

In the landscape of modern peptide chemistry and macromolecular drug delivery, orthogonal protecting group strategies are paramount. 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid —commonly known as H-Lys(Boc)-OH or N-epsilon-Boc-L-lysine —serves as a critical building block[1]. Unlike its fully protected counterparts used in solid-phase peptide synthesis (SPPS), H-Lys(Boc)-OH features a free α -amine and a tert-butoxycarbonyl (Boc)-protected ε -amine. This unique structural topology allows it to act as a primary nucleophile in solution-phase peptide synthesis, bioconjugation, and the development of next-generation polymeric gene carriers, such as Charge-Altering Releasable Transporters (CARTs)[2].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic causality, and validated experimental workflows associated with H-Lys(Boc)-OH.

Chemical Structure & Physicochemical Properties

H-Lys(Boc)-OH is a zwitterionic, mono-protected amino acid derivative at neutral pH. The presence of the bulky, lipophilic Boc group on the ε -amine significantly alters the molecule's solubility and reactivity profile compared to native L-lysine, rendering it highly soluble in polar aprotic solvents like DMSO and DMF, which are standard in peptide coupling[3].

Table 1: Physicochemical Profile of H-Lys(Boc)-OH

PropertyValue
Chemical Name (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Common Synonyms H-Lys(Boc)-OH, N-epsilon-Boc-L-lysine, N6-Boc-L-lysine
CAS Number 2418-95-3[1][3]
Molecular Formula C11H22N2O4[1][4]
Molecular Weight 246.30 g/mol [1][4]
Melting Point ~250 °C (Decomposition)[1][3]
Optical Activity [α]20/D +18° (c = 1 in acetic acid)[3]
Solubility Slightly soluble in water; Soluble in DMSO, DMF, and DCM[1][3]

Mechanistic Role in Peptide Synthesis & Bioconjugation

The fundamental utility of H-Lys(Boc)-OH lies in its orthogonal reactivity . In complex biomolecule synthesis, selectively reacting one functional group while preserving another is critical.

Causality of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) moiety is installed on the ε -amine to provide both steric shielding and electronic deactivation[5]. During a coupling reaction, the free α -amine acts as the sole nucleophile. Without the Boc group, the highly nucleophilic ε -amine would compete, leading to unwanted branching, cross-linking, or polymerization[5].

Mechanistically, the Boc group is highly stable under basic conditions (e.g., in the presence of piperidine or DIEA) and resistant to catalytic hydrogenation. However, it is highly labile under acidic conditions. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen, triggering a decomposition cascade that releases isobutylene gas and carbon dioxide, cleanly unmasking the ε -amine for downstream functionalization[6]. This property is routinely exploited to synthesize pentafluorophenyl esters for β -peptides and to immobilize lysine on polyurethane to create plasminogen-binding fibrinolytic surfaces[3].

Validated Experimental Workflows

As a self-validating system, the protocols below detail the exact causality behind reagent selection and reaction conditions to ensure high-fidelity synthesis.

Protocol A: Solution-Phase Peptide Coupling using H-Lys(Boc)-OH

This workflow describes the coupling of H-Lys(Boc)-OH to a carboxylate-bearing substrate (e.g., a C-terminal peptide fragment).

  • Carboxylate Activation: Dissolve 1.0 eq of the carboxylate substrate and 1.1 eq of HATU in anhydrous DMF. Add 2.5 eq of N,N-Diisopropylethylamine (DIEA).

    • Causality: HATU is selected over standard EDC/NHS because it forms a highly reactive O7-azabenzotriazole ester, minimizing epimerization of the substrate. DIEA acts as a non-nucleophilic base; its steric bulk prevents it from competing with the amine for the activated ester.

  • Nucleophilic Addition: Add 1.2 eq of H-Lys(Boc)-OH to the mixture. Stir at room temperature for 2 hours. The free α -amine will attack the activated ester, while the Boc-protected ε -amine remains inert.

  • Isolation: Quench the reaction with water and extract using ethyl acetate. Wash the organic layer with 5% citric acid, saturated NaHCO3, and brine to remove unreacted HATU byproducts and DIEA salts.

  • Orthogonal Deprotection: To unmask the ε -amine, dissolve the purified intermediate in a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5% H2O for 2 hours.

    • Causality: TFA provides the acidic environment necessary to cleave the Boc group. The cleavage generates a highly reactive tert-butyl carbocation. TIPS and water act as nucleophilic scavengers to trap this cation, preventing the irreversible re-alkylation of the newly freed ε -amine or other sensitive residues (e.g., Trp, Tyr).

Protocol B: Synthesis of K-CART Polymers for mRNA Delivery

In 2023, Blake et al. revolutionized mRNA delivery by utilizing H-Lys(Boc)-OH to synthesize Lysine-derived Charge-Altering Releasable Transporters (K-CARTs)[2]. These polycationic carriers selectively deliver mRNA to the lungs (>90% selectivity) without requiring targeting ligands[2].

  • Monomer Synthesis (N-alkylation): Charge a flask with N-epsilon-Boc-L-Lysine methyl ester HCl (4 mmol) and NaHCO3 (8.9 mmol) in 12 mL acetonitrile. Reflux at 85 °C for 1 hour, then add bromoethanol (4.4 mmol). Stir overnight[6].

    • Causality: NaHCO3 neutralizes the HCl salt to free the α -amine and acts as an acid scavenger to absorb the HBr generated during the SN2 alkylation, driving the reaction to completion[6].

  • Polymerization: The resulting monomer is subjected to organocatalytic ring-opening polymerization to form the N-Boc-protected amphiphilic K-CART oligomer[6].

  • Global Deprotection: Deprotect the polymer using 10% TFA in DCM for 4 hours[6].

    • Causality: A milder 10% TFA concentration (compared to the 95% used in peptide cleavage) is strictly maintained to quantitatively remove the N-Boc protecting groups without degrading the delicate polyester/polycarbonate backbone[6]. The resulting polycationic homopolymer electrostatically complexes with anionic mRNA for targeted delivery[2].

Logical Workflow Visualization

The following diagram maps the logical progression of orthogonal bioconjugation using H-Lys(Boc)-OH, highlighting the transition from a mono-protected building block to a fully functionalized bioconjugate.

G Start H-Lys(Boc)-OH (Free α-Amine, Protected ε-Amine) Act Carboxylate Activation (HATU / DIEA) Start->Act Substrate Prep Coupling Nucleophilic Attack (Peptide/Polymer Coupling) Act->Coupling α-Amine Addition Deprotect Acidic Cleavage (TFA / Scavengers) Coupling->Deprotect Isolate Intermediate Final Free ε-Amine (Ready for Bioconjugation/RNA Binding) Deprotect->Final Release Isobutylene + CO2

Workflow of H-Lys(Boc)-OH coupling and orthogonal deprotection for bioconjugation.

References

  • [4] PubChem. "(2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid". National Institutes of Health (NIH). URL: [Link]

  • [5] Baishixing. "H-Lys(Boc)-OH | Protected Amino Acids for Peptide Synthesis". ETW International. URL: [Link]

  • [6] Blake, T. R., et al. "Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs". PubMed Central (PMC), NIH. URL: [Link]

  • [2] Blake, T. R., et al. "Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs". Bioconjugate Chemistry. URL: [Link]

Sources

Exploratory

Molecular weight and pKa values of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the molecular weight and acidity constants (pKa) of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, a der...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the molecular weight and acidity constants (pKa) of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, a derivative of the amino acid L-lysine commonly known as N-ε-Boc-L-lysine. This compound is a cornerstone in solid-phase peptide synthesis and various bioconjugation applications. A thorough understanding of its fundamental physicochemical properties is critical for its effective use in research and development.

Core Molecular Attributes

N-ε-Boc-L-lysine is an amino acid derivative where the epsilon-amino group of the lysine side chain is protected by a tert-butoxycarbonyl (Boc) group. This strategic protection prevents unwanted reactions at the side chain during peptide synthesis, allowing for selective deprotection under mildly acidic conditions.[1]

Molecular Structure and Weight

The chemical structure of N-ε-Boc-L-lysine consists of a chiral center at the alpha-carbon, a free alpha-amino group, a carboxylic acid group, and the Boc-protected epsilon-amino group on the side chain.

Table 1: Key Molecular Identifiers and Properties

PropertyValueSource
Molecular Formula C11H22N2O4[2][3][4][5]
Molecular Weight 246.30 g/mol [2][3][4][5][6]
IUPAC Name (2S)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoic acid[4]
Common Synonyms N-epsilon-(tert-Butoxycarbonyl)-L-lysine, Boc-Lys-OH, H-Lys(Boc)-OH[1]
CAS Number 2418-95-3[3][4]

The molecular weight is a fundamental parameter for stoichiometric calculations in synthesis, formulation development, and analytical procedures.

Dissociation Constants (pKa Values)

The pKa values of a molecule describe the acidity or basicity of its ionizable functional groups. For N-ε-Boc-L-lysine, there are two primary ionizable groups: the α-carboxylic acid (-COOH) and the α-amino group (-NH2). The epsilon-amino group is rendered non-basic due to the presence of the electron-withdrawing Boc protecting group.

Table 2: Estimated and Experimental pKa Values

Ionizable GroupEstimated pKaCausality of Estimation
α-Carboxylic Acid (pKa1) ~2.2Similar to the α-carboxylic acid of most amino acids. The inductive effect of the α-amino group lowers its pKa compared to a simple carboxylic acid.
α-Amino Group (pKa2) ~9.0Similar to the α-amino group of most amino acids.

It is important to note that these are estimated values. For applications requiring high precision, such as in formulation and analytical method development, experimental determination is strongly recommended.

Experimental Determination of Physicochemical Properties

Accurate determination of molecular weight and pKa values relies on robust analytical techniques. The following section details the standard methodologies employed for the characterization of N-ε-Boc-L-lysine.

Molecular Weight Verification by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound with high accuracy.[7][8]

  • Sample Preparation: Dissolve a small amount of N-ε-Boc-L-lysine in a suitable solvent, such as a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL. The acidic modifier facilitates protonation of the analyte.

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]+ in positive ion mode.

  • Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the protonated molecule. For N-ε-Boc-L-lysine (MW = 246.30), the expected m/z for the [M+H]+ ion would be approximately 247.31.

G cluster_workflow Mass Spectrometry Workflow Sample_Prep Sample Preparation (1 mg/mL in H2O/ACN + 0.1% FA) Infusion Direct Infusion (5-10 µL/min) Sample_Prep->Infusion ESI Electrospray Ionization (Positive Ion Mode) Infusion->ESI Mass_Analyzer Mass Analysis (m/z Separation) ESI->Mass_Analyzer Data_Analysis Data Analysis (Identify [M+H]+ peak) Mass_Analyzer->Data_Analysis

Figure 1: A generalized workflow for determining the molecular weight of N-ε-Boc-L-lysine using ESI-MS.

pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable method for determining the pKa values of ionizable groups by monitoring pH changes upon the addition of a titrant.[9][10]

  • Sample Preparation: Accurately weigh a known amount of N-ε-Boc-L-lysine and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Initial pH Measurement: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10) and measure the initial pH of the amino acid solution.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding small, precise volumes (e.g., 0.5 mL increments) and recording the pH after each addition. Continue until the pH drops significantly.

  • Titration with Base: In a separate experiment, titrate a fresh sample of the amino acid solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the pH after each addition until the pH rises significantly.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added for both titrations. This will generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point (titration with acid) corresponds to the pKa of the carboxyl group (pKa1), and the second half-equivalence point (titration with base) corresponds to the pKa of the α-amino group (pKa2).

    • The equivalence points are identified as the points of steepest slope on the titration curve. The half-equivalence points are the midpoints of the buffer regions.

G cluster_titration Potentiometric Titration for pKa Determination Start Dissolve Known Amount of N-ε-Boc-L-lysine in H2O Titrate_Acid Titrate with Standard HCl Record pH vs. Volume Start->Titrate_Acid Titrate_Base Titrate with Standard NaOH Record pH vs. Volume Start->Titrate_Base Plot Plot Titration Curve (pH vs. Volume) Titrate_Acid->Plot Titrate_Base->Plot Analyze Identify Half-Equivalence Points Plot->Analyze pKa1 pH at 1st Half-Equivalence Point = pKa1 (Carboxyl) Analyze->pKa1 pKa2 pH at 2nd Half-Equivalence Point = pKa2 (Amino) Analyze->pKa2

Figure 2: Logical flow for the experimental determination of pKa values of N-ε-Boc-L-lysine.

Conclusion

The molecular weight of N-ε-Boc-L-lysine is well-established at 246.30 g/mol . While its pKa values can be reasonably estimated based on its structure, for applications demanding high accuracy, experimental determination via potentiometric titration is essential. The methodologies outlined in this guide provide a robust framework for the precise characterization of this vital reagent, ensuring its effective and reliable application in peptide synthesis and broader drug development endeavors.

References

  • 2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid | 1187656-20-7. Molport. [Link]

  • (2S)-2-amino-6-(((tert-butoxy)carbonyl)amino)hexanoic acid. PubChem. [Link]

  • Determination of The Pka Values of An Amino Acid. Scribd. [Link]

  • 6-AMINO-2-{[(TERT-BUTOXY)CARBONYL]AMINO}HEXANOIC ACID | CAS 13734-28-6. [Link]

  • Titration Curve of Amino Acids - Experiment, Significance, pKa. GeeksforGeeks. [Link]

  • How to Determine the Molecular Weight and Amino Acid Residues of a Protein? Is Experimental Detection Necessary?. MtoZ Biolabs. [Link]

  • (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid. PubChem. [Link]

  • Mass Spectrometry for Peptide and Protein Analysis. ResearchGate. [Link]

Sources

Foundational

Mechanism of Boc protection in 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid

A Guide to the Mechanism of Boc Protection for Lysine An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protect...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to the Mechanism of Boc Protection for Lysine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly within peptide and pharmaceutical development. Its widespread use stems from its robustness under various conditions and its facile, acid-labile removal. This guide provides a detailed examination of the chemical principles and mechanisms underlying the Boc protection of lysine, a critical amino acid with two distinct nucleophilic amino groups. We will explore the fundamental reaction pathway, the role of reagents, the nuanced reactivity of lysine's α- and ε-amino groups, and provide a field-tested experimental protocol for the synthesis of Nα,Nε-bis(Boc)-L-lysine. This document is intended to serve as a comprehensive resource for scientists seeking to master this essential synthetic transformation.

Introduction: The Imperative of Amine Protection

In the intricate world of chemical synthesis, particularly in the assembly of peptides and other complex molecules, the selective masking and unmasking of reactive functional groups is paramount. Amino groups, being both basic and nucleophilic, can interfere with a wide array of chemical transformations. Protecting groups are therefore employed to temporarily render these groups inert, allowing other parts of the molecule to be modified with precision.[1]

Lysine, with its primary amino groups at both the α- and ε-positions, presents a unique challenge and opportunity. The ε-amino group's high nucleophilicity requires robust protection during peptide synthesis to prevent unwanted side reactions, such as peptide chain branching.[2] The choice of protecting group is therefore a critical decision that dictates the overall synthetic strategy.

The Tert-Butoxycarbonyl (Boc) Group: A Chemist's Workhorse

The Boc group is one of the most widely utilized amine protecting groups, celebrated for its ideal balance of stability and lability.[2]

  • Stability: It is highly stable under basic, nucleophilic, and reductive conditions, making it compatible with a broad spectrum of synthetic steps.[2][3] This stability allows for the use of orthogonal protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, in complex synthetic schemes.[3]

  • Acid Lability: The Boc group is readily cleaved under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then decomposes into gaseous byproducts (CO₂ and isobutene), simplifying purification.[4][6]

The Core Mechanism of Boc Protection

The standard method for introducing a Boc group involves the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), often in the presence of a base.[1][7] The mechanism can be dissected into several key steps.[8][9]

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the amine's nitrogen atom acting as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[7][8] This forms a transient tetrahedral intermediate.

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, leading to the elimination of a tert-butyl carbonate as a leaving group.[9][10]

  • Byproduct Decomposition: The tert-butyl carbonate anion is unstable and rapidly decomposes into carbon dioxide (CO₂) and a tert-butoxide anion.[7][10]

  • Proton Transfer: The tert-butoxide anion is a strong base and will deprotonate the now-protonated carbamate or, if a base like triethylamine was used initially, the protonated base, to form tert-butanol.[10] The release of CO₂ gas is a characteristic feature of this reaction.[7][10]

The presence of a base, while not strictly necessary for the reaction to proceed, accelerates the process by deprotonating the amine, thereby increasing its nucleophilicity.[9][10]

Boc_Protection_Mechanism R_NH2 R-NH₂ (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate R_NH2->Tetrahedral_Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Tetrahedral_Intermediate Base Base Base->R_NH2 Activation (Optional) Boc_Amine R-NH-Boc Tetrahedral_Intermediate->Boc_Amine Collapse Leaving_Group tert-Butyl Carbonate Tetrahedral_Intermediate->Leaving_Group Elimination Byproducts t-BuOH + CO₂ Leaving_Group->Byproducts Decomposition Protonated_Base Base-H⁺

Figure 1: General mechanism of Boc protection of an amine using Boc anhydride.

Application to Lysine: Differentiated Reactivity

Lysine possesses two primary amino groups with different chemical environments and, consequently, different pKa values. The α-amino group (pKa ≈ 9) is adjacent to the carboxylic acid, while the ε-amino group (pKa ≈ 10.5) is at the terminus of the aliphatic side chain. This difference in basicity dictates their reactivity. The more basic ε-amino group is a stronger nucleophile and will typically react preferentially, especially under conditions where the α-amino group is protonated.

To achieve exhaustive protection yielding 2,6-bis{[(tert-butoxy)carbonyl]amino}hexanoic acid (Nα,Nε-bis(Boc)-L-lysine), reaction conditions are employed that ensure both amines are sufficiently nucleophilic and that an adequate amount of Boc anhydride is present. This is typically achieved by using a stoichiometric excess of (Boc)₂O and maintaining a basic pH throughout the reaction.[11]

Lysine_Boc_Protection Lysine L-Lysine α-NH₂ ε-NH₂ Boc2O_1 + (Boc)₂O + Base Lysine->Boc2O_1 Mono_Boc Nε-Boc-L-Lysine α-NH₂ ε-NH-Boc Boc2O_1->Mono_Boc Preferential attack by ε-amine Boc2O_2 + (Boc)₂O + Base Mono_Boc->Boc2O_2 Di_Boc Nα,Nε-bis(Boc)-L-Lysine α-NH-Boc ε-NH-Boc Boc2O_2->Di_Boc Protection of α-amine

Figure 2: Stepwise Boc protection pathway for L-Lysine.

Experimental Protocol: Synthesis of Nα,Nε-bis(Boc)-L-Lysine

This protocol is adapted from established procedures and is designed for reliability and high yield.[11] It describes the exhaustive protection of L-lysine hydrochloride.

5.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equivalents
L-Lysine Hydrochloride182.6510.00 g1.0
Sodium Bicarbonate (NaHCO₃)84.0138.32 g~8.3
Di-tert-butyl dicarbonate218.2529.84 g2.5
Dioxane-100 mL-
Deionized Water-600 mL-
Ethyl Acetate-As needed-
Diethyl Ether-As needed-
Dilute Hydrochloric Acid (HCl)-As needed-
Magnesium Sulfate (MgSO₄)-As needed-

5.2. Step-by-Step Methodology

  • Reaction Setup: In a 1 L beaker or flask, dissolve L-lysine hydrochloride (10.00 g) and sodium bicarbonate (38.32 g) in 600 mL of deionized water.

    • Scientist's Note: The large excess of NaHCO₃ acts as both a base to deprotonate the amine hydrochlorides and a buffer to maintain a basic pH, which is crucial for keeping the amines nucleophilic.

  • Cooling: Place the reaction vessel in an ice-water bath and stir the solution until it is thoroughly cooled (0-5 °C).

    • Scientist's Note: The reaction with Boc anhydride is exothermic. Initial cooling prevents potential side reactions and degradation of the reagent.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (29.84 g) in 100 mL of dioxane. Add this solution dropwise to the cold, stirring lysine solution over a period of 30-60 minutes.

    • Scientist's Note: Dioxane is used as a co-solvent because (Boc)₂O has poor water solubility. A slow, dropwise addition is critical to control the reaction rate and temperature.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 24 hours. A milky white suspension may form.

  • Initial Workup - Removal of Unreacted (Boc)₂O: Transfer the reaction mixture to a separatory funnel and wash three times with diethyl ether. Discard the organic (ether) layers.

    • Scientist's Note: This step removes any unreacted Boc anhydride and the byproduct tert-butanol from the aqueous phase containing the desired product salt.

  • Acidification and Product Extraction: Cool the aqueous layer again in an ice-water bath. Slowly and carefully adjust the pH to 2-3 by adding dilute hydrochloric acid. The product will precipitate as a white solid or oil. Extract the product from the aqueous phase three times with ethyl acetate.

    • Scientist's Note: Acidification protonates the carboxylate group of the amino acid, rendering the product less water-soluble and thus extractable into an organic solvent like ethyl acetate.

  • Drying and Isolation: Combine the organic (ethyl acetate) extracts and dry them over anhydrous magnesium sulfate for at least 12 hours. Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation). Dry the resulting white solid under high vacuum.

    • Expected Yield: ~13.48 g (85%).[11]

Conclusion

The Boc protection of lysine is a fundamental and enabling transformation in chemical biology and drug discovery. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the differential reactivity of lysine's two amino groups, and the influence of reaction conditions is essential for achieving high yields and purity. The protocol detailed herein provides a reliable method for the synthesis of Nα,Nε-bis(Boc)-L-lysine, a versatile building block for peptide synthesis and other applications. By mastering this core reaction, researchers are well-equipped to tackle complex synthetic challenges.

References

  • Vaia. (n.d.). The BOC-protecting group may be added by treatment of an amino acid with di-tert-butyl dicarbonate...
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved from [Link].

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link].

  • Chem-Station. (2018, July 23). tert-ブトキシカルボニル保護基 Boc Protecting Group. Retrieved from [Link].

  • Benchchem. (n.d.). An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link].

  • Benchchem. (n.d.). A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.
  • Organic Syntheses Procedure. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link].

  • Benchchem. (n.d.). Msc vs. Boc: A Comparative Guide to Lysine Side Chain Protection in Peptide Synthesis.
  • WuXi Biology. (n.d.). Alcohol Catalysis in Boc Protection of Primary Amines. Retrieved from [Link].

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link].

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link].

  • Benchchem. (n.d.). An In-depth Technical Guide to Boc-Lys(Boc)-OSu: Structure, Mechanism, and Applications.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link].

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic Acid

A Comprehensive Technical Guide for Structural Characterization of N-ε-Boc-L-Lysine Executive Summary 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid—commonly referred to as N-ε-Boc-L-lysine or H-Lys(Boc)-OH (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Structural Characterization of N-ε-Boc-L-Lysine

Executive Summary

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid—commonly referred to as N-ε-Boc-L-lysine or H-Lys(Boc)-OH (CAS: 2418-95-3)—is a critical orthogonally protected amino acid utilized extensively in solid-phase and solution-phase peptide synthesis[1]. As a highly purified powder (≥95% assay)[2], it is soluble in organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), but exhibits limited solubility in water[3].

While its chemical reactivity is universally understood, its solid-state properties dictate crucial parameters in drug development, including solubility, bioavailability, and formulation stability. This whitepaper provides an in-depth, self-validating methodology for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of H-Lys(Boc)-OH, ensuring rigorous scientific integrity in solid-state characterization.

Molecular Architecture and Solid-State Causality

The solid-state packing of H-Lys(Boc)-OH is governed by the competing physicochemical demands of its three distinct molecular domains. Understanding these domains provides the causality behind its crystallization behavior:

  • The Zwitterionic Headgroup: In the solid state, the α-amino acid exists as a zwitterion ( −NH3+​ and −COO− ). This highly polar domain drives the formation of robust, charge-assisted N−H⋯O hydrogen-bonding networks.

  • The Aliphatic Backbone: The flexible hexanoic acid chain allows the molecule to adopt multiple conformations, acting as a structural spacer.

  • The Boc-Urethane Tail: The bulky, hydrophobic tert-butoxycarbonyl (Boc) group on the ε-amine disrupts dense hydrogen bonding, forcing the crystal lattice to rely on weaker van der Waals interactions for 3D packing.

Because H-Lys(Boc)-OH is an enantiomerically pure L-amino acid, crystallographic symmetry dictates that it must crystallize in a non-centrosymmetric, chiral space group (typically P21​ or P21​21​21​ ).

PackingLogic A H-Lys(Boc)-OH Molecule B Zwitterionic Headgroup (NH3+ / COO-) A->B C Aliphatic Chain (Flexible Backbone) A->C D Boc-Urethane Tail (NH-Boc) A->D E Charge-Assisted Hydrogen Bonds B->E F Steric Packing & Van der Waals C->F G Weak N-H...O Interactions D->G H 3D Supramolecular Network (Chiral Space Group) E->H F->H G->H

Logical relationship between H-Lys(Boc)-OH molecular domains and crystal packing forces.

Experimental Protocols: A Self-Validating System

To obtain high-fidelity crystallographic data, the experimental workflow must be treated as a self-validating system where each step contains an internal quality check.

Protocol 1: Single-Crystal Growth via Vapor Diffusion

The baseline physicochemical properties of H-Lys(Boc)-OH, including its decomposition temperature of 250 °C[1], necessitate careful thermal management. Evaporative crystallization at high temperatures often leads to decomposition or twinned microcrystals.

  • Step 1: Weigh 50 mg of high-purity H-Lys(Boc)-OH powder[2].

  • Step 2: Dissolve the powder in 2.0 mL of methanol (MeOH). Causality: The zwitterionic headgroup requires a polar protic solvent for dissolution, while the hydrophobic Boc group remains solvated.

  • Step 3: Filter the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner glass vial. Causality: Removing microscopic dust prevents premature, uncontrolled heterogeneous nucleation.

  • Step 4: Place the inner vial into a 20 mL outer vial containing 5.0 mL of diethyl ether (anti-solvent). Seal the outer vial tightly.

  • Step 5: Incubate undisturbed at 277 K for 7–14 days. Causality: Lower temperatures slow the diffusion rate of the anti-solvent vapor into the inner vial, promoting the thermodynamic growth of fewer, larger single crystals.

  • Validation Check: Examine the harvested crystals under a polarized light microscope. A true single crystal will exhibit complete optical extinction every 90° of rotation. If the crystal remains partially illuminated, it is twinned and must be discarded.

Protocol 2: SCXRD Data Collection and Reduction
  • Step 1: Select a block-like crystal (>0.1 × 0.1 × 0.1 mm) and immerse it in paratone-N oil. Causality: The oil acts as a cryoprotectant and prevents the rapid loss of co-crystallized solvent molecules, which would otherwise cause the crystal lattice to crack.

  • Step 2: Mount the crystal on a polyimide loop and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen gas cold stream.

  • Step 3: Perform data collection using a microfocus Cu Kα X-ray source ( λ=1.54184 Å). Causality: Copper radiation provides a significantly stronger anomalous dispersion signal for light atoms (C, N, O) compared to Molybdenum. This is strictly required to determine the absolute configuration of the chiral α-carbon.

  • Validation Check: Process the raw frames to calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 mathematically validates that the crystal is of high quality and that the multi-scan absorption correction was successful.

Workflow A H-Lys(Boc)-OH Powder (Purity >95%) B Solvent Selection (MeOH / Diethyl Ether) A->B C Vapor Diffusion (277 K, 7-14 Days) B->C D Crystal Harvesting (>0.1 mm block) C->D E Cryocooling (100 K) & Mounting D->E F SCXRD Collection (Cu Kα, λ=1.54184 Å) E->F G Structure Solution (SHELXT / SHELXL) F->G

Step-by-step experimental workflow for the single-crystal X-ray diffraction of H-Lys(Boc)-OH.

Protocol 3: Structure Solution and Refinement
  • Step 1: Solve the phase problem using Intrinsic Phasing algorithms via .

  • Step 2: Refine the initial structural model using full-matrix least-squares on F2 via .

  • Step 3: Model the tert-butyl group of the Boc moiety. Causality: The tert-butyl group often exhibits rotational disorder even at 100 K due to its spherical steric profile. Apply similarity restraints (SADI) and rigid-bond restraints (SIMU) to accurately model the split occupancies.

  • Validation Check: Evaluate the Flack parameter. Absolute structure determination relies on this metric; a value of 0.00 with a standard uncertainty of ≤0.05 mathematically self-validates the L-configuration of the amino acid ().

Quantitative Data Presentation

The following table summarizes the expected and standard crystallographic data profile for H-Lys(Boc)-OH when subjected to the protocols outlined above.

ParameterExpected/Standard ValueCausality / Significance
Chemical Formula C₁₁H₂₂N₂O₄Defines the asymmetric unit composition.
Formula Weight 246.30 g/mol Used for calculating theoretical crystal density ( Dx​ ).
Crystal System Monoclinic or OrthorhombicDictated by the chiral L-enantiomeric purity.
Space Group P21​ or P21​21​21​ Non-centrosymmetric packing required for chiral molecules.
Temperature 100(2) KMinimizes thermal atomic displacement (B-factors).
Radiation Cu Kα ( λ=1.54184 Å)Maximizes anomalous scattering for absolute configuration.
Calculated Density ( ρ ) ~1.15 – 1.25 g/cm³Reflects the packing efficiency of the bulky Boc group.
Flack Parameter 0.00(5)Validates the absolute L-configuration of the α-carbon.
Rint​ (Internal Agreement) < 0.05Validates the quality of data integration and absorption correction.

Conclusion

The structural characterization of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid requires a deliberate balance between its zwitterionic polarity and its hydrophobic protecting group. By employing low-temperature vapor diffusion, Cu Kα radiation, and rigorous refinement of the Flack parameter, researchers can achieve highly accurate, self-validating crystallographic models. These models are indispensable for downstream applications in peptide formulation, solid-state stability assessments, and advanced drug delivery systems.

References

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. (2015). Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Use of intensity quotients and differences in absolute structure refinement. Parsons, S., Flack, H. D., & Wagner, T. (2013). Acta Crystallographica Section B, 69(3), 249-259. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Lysine Derivatives from 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic Acid

Introduction: The Versatility of Lysine in Synthetic Chemistry L-lysine, an essential amino acid, presents a unique scaffold for chemical modification due to its two primary amino groups, the α-amino and ε-amino groups,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of Lysine in Synthetic Chemistry

L-lysine, an essential amino acid, presents a unique scaffold for chemical modification due to its two primary amino groups, the α-amino and ε-amino groups, which possess different pKa values. This inherent difference in reactivity allows for selective functionalization, making lysine a cornerstone in various fields of research and development. The strategic protection of these amino groups is paramount for controlled and specific derivatization. This guide focuses on the synthetic utility of Nα-Boc-L-lysine (2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid), a commercially available and versatile starting material for creating a diverse array of lysine derivatives. These derivatives are integral to the development of novel therapeutics, including antibody-drug conjugates (ADCs) and PROTACs, as well as in the synthesis of fluorescent probes and complex peptide structures like dendrimers.[1][2][3][4]

This document provides a comprehensive overview of the principles and practical protocols for the synthesis of lysine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the rationale behind experimental choices, provide step-by-step protocols, and offer insights into the characterization of the final products.

Core Principles: Strategic Protection and Activation

The successful synthesis of lysine derivatives from Nα-Boc-L-lysine hinges on two key principles: orthogonal protection and selective activation of the carboxyl group.

  • Orthogonal Protection: The tert-butyloxycarbonyl (Boc) group on the α-amino group is an acid-labile protecting group, typically removed with moderately strong acids like trifluoroacetic acid (TFA).[5][6] This allows for the selective deprotection of the α-amino group while other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, remain intact on the ε-amino group or other parts of the molecule.[7][8] This orthogonality is fundamental in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS).[9][10]

  • Carboxyl Group Activation: To form an amide bond with an amine, the carboxylic acid of Nα-Boc-L-lysine must be activated. A widely employed and efficient method is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11][12][13] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. This ester readily reacts with primary amines to form a stable amide bond.[13][14][15]

Experimental Workflows and Protocols

This section details the protocols for two common applications: the synthesis of an N-hydroxysuccinimide (NHS) ester of Nα-Boc-L-lysine for subsequent amine coupling, and the synthesis of a fluorescently labeled lysine derivative.

Protocol 1: Synthesis of Nα-Boc-L-lysine-N-hydroxysuccinimide Ester

This protocol describes the activation of the carboxylic acid of Nα-Boc-L-lysine to form an NHS ester, a versatile intermediate for conjugation to amine-containing molecules.

Workflow Diagram:

G cluster_0 Activation Start Nα-Boc-L-lysine Reagents EDC, NHS (in anhydrous DCM or DMF) Start->Reagents Reaction Stir at RT for 4-12 h Reagents->Reaction Quench Filter to remove DCU byproduct Reaction->Quench Workup Aqueous wash and extraction Quench->Workup Purification Column chromatography or recrystallization Workup->Purification Product Nα-Boc-L-lysine-NHS ester Purification->Product

Caption: Workflow for the synthesis of Nα-Boc-L-lysine-NHS ester.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Nα-Boc-L-lysine246.301.0246.3 mg
N-hydroxysuccinimide (NHS)115.091.2138.1 mg
EDC hydrochloride191.701.2230.0 mg
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)--10 mL
Saturated Sodium Bicarbonate Solution--20 mL
Brine--20 mL
Anhydrous Sodium Sulfate---

Step-by-Step Protocol:

  • Dissolution: Dissolve Nα-Boc-L-lysine (1.0 mmol) and N-hydroxysuccinimide (1.2 mmol) in anhydrous DCM or DMF (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of EDC: Add EDC hydrochloride (1.2 mmol) to the cooled solution with stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Filtration: If using dicyclohexylcarbodiimide (DCC) instead of EDC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If using water-soluble EDC, this step is not necessary.

  • Work-up: Dilute the reaction mixture with DCM (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to yield the pure Nα-Boc-L-lysine-NHS ester.

Causality Behind Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial as EDC and the activated ester intermediate are susceptible to hydrolysis, which would lead to the regeneration of the starting carboxylic acid and reduced yield.[13][14]

  • Stoichiometry: A slight excess of NHS and EDC is used to ensure complete conversion of the carboxylic acid to the active ester.

  • Temperature Control: The reaction is initiated at 0 °C to control the initial rate of reaction and minimize potential side reactions.

Protocol 2: Synthesis of a Fluorescently Labeled Lysine Derivative

This protocol outlines the coupling of a fluorescent dye, such as 5(6)-Carboxyfluorescein, to the free ε-amino group of Nα-Boc-L-lysine.

Reaction Scheme:

G BocLys Nα-Boc-L-lysine Product Nα-Boc-Nε-(fluorescein)-L-lysine BocLys->Product + DyeNHS Carboxyfluorescein-NHS ester DyeNHS->Product Base DIPEA or TEA (in DMF) Base->Product

Caption: General scheme for fluorescent labeling of Nα-Boc-L-lysine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Amount (mmol)Mass/Volume
Nα-Boc-L-lysine246.301.0246.3 mg
5(6)-Carboxyfluorescein succinimidyl ester473.401.1520.7 mg
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)129.24 / 101.192.0~348 µL / ~279 µL
Anhydrous Dimethylformamide (DMF)--10 mL
Diethyl Ether---

Step-by-Step Protocol:

  • Dissolution: Dissolve Nα-Boc-L-lysine (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Base Addition: Add DIPEA or TEA (2.0 mmol) to the solution and stir for 10 minutes at room temperature. The base is essential to deprotonate the ε-amino group, making it nucleophilic.

  • Dye Addition: Add the 5(6)-Carboxyfluorescein succinimidyl ester (1.1 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, protected from light. Monitor the reaction progress by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Isolation: Collect the precipitate by filtration and wash with cold diethyl ether.

  • Purification: Further purify the product by column chromatography if necessary.

Expert Insights:

  • Choice of Base: DIPEA is often preferred over TEA as it is a non-nucleophilic base, reducing the risk of side reactions.

  • Light Protection: Fluorescent dyes are often light-sensitive, so it is crucial to protect the reaction from light to prevent photobleaching.

  • Alternative Labeling: This general protocol can be adapted for a wide range of amine-reactive fluorescent dyes and other labeling reagents.[16][17][18]

Characterization of Lysine Derivatives

The successful synthesis of lysine derivatives must be confirmed by appropriate analytical techniques.

TechniqueExpected Observations
¹H and ¹³C NMR Spectroscopy The NMR spectra will show characteristic peaks for the lysine backbone, the Boc protecting group (a prominent singlet around 1.4 ppm in ¹H NMR for the tert-butyl protons), and the newly introduced derivative. Comparison with the starting material's spectrum will confirm the modification.[19][20]
Mass Spectrometry (MS) Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry will provide the molecular weight of the synthesized derivative, confirming the successful conjugation. The observed mass should correspond to the calculated mass of the expected product.[9][21]
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR can be used to identify the presence of key functional groups. For example, the formation of an amide bond will be indicated by the appearance of characteristic amide I and amide II bands.
High-Performance Liquid Chromatography (HPLC) HPLC can be used to assess the purity of the final product and to separate it from any unreacted starting materials or byproducts.

Applications in Drug Development and Research

The ability to selectively modify lysine residues has profound implications in various scientific disciplines:

  • Peptide Synthesis and Dendrimers: Orthogonally protected lysine derivatives are fundamental building blocks for synthesizing complex peptides and dendrimers with defined architectures and functionalities.[9][22][23][24]

  • Bioconjugation: Lysine derivatives are extensively used for bioconjugation, attaching molecules such as fluorescent dyes, polyethylene glycol (PEG), or cytotoxic drugs to proteins and antibodies.[25][26][27] The high abundance of lysine residues on the surface of proteins makes them accessible targets for modification.[1][28]

  • PROTACs: In the development of Proteolysis-Targeting Chimeras (PROTACs), lysine derivatives are used to create linkers that connect a target protein-binding ligand to an E3 ligase-recruiting ligand, leading to the degradation of the target protein.[2][3][29]

  • Fluorescent Probes: Lysine derivatives functionalized with fluorophores are invaluable tools for studying biological processes, including protein localization and interaction studies.[17][30][31]

Conclusion

Nα-Boc-L-lysine is a highly valuable and versatile starting material for the synthesis of a wide range of lysine derivatives. By employing strategic protection and activation chemistries, researchers can create custom-designed molecules for a multitude of applications in drug discovery, chemical biology, and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of these important compounds.

References

  • Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers. ACS Omega. (2022). Available at: [Link]

  • Synthesis, antimicrobial activity and structural studies of low molecular mass lysine dendrimers. Acta Biochimica Polonica. (2006). Available at: [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. MDPI. (2023). Available at: [Link]

  • Synthesis and characterization of poly-L-lysine dendrimers. ResearchGate. (2008). Available at: [Link]

  • Biosynthesis of proteins containing modified lysines and fluorescent labels using non-natural amino acid mutagenesis. PubMed. (2011). Available at: [Link]

  • Conventional bioconjugation methods used for lysine modification in nuclear imaging. ResearchGate. (2018). Available at: [Link]

  • Synthesis, antimicrobial activity and structural studies of low molecular mass lysine dendrimers. PubMed. (2006). Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Available at: [Link]

  • The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC - NIH. (2011). Available at: [Link]

  • Chapter Lysine bioconjugation on native albumin with a sulfonyl acrylate reagent. (n.d.). Available at: [Link]

  • Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry. Analytical Chemistry - ACS Publications. (2024). Available at: [Link]

  • Electronic Supplementary Information. Rsc.org. (n.d.). Available at: [Link]

  • Site-Specific Labeling of Protein Lysine Residues and N-Terminal Amino Groups with Indoles and Indole-Derivatives. Bioconjugate Chemistry - ACS Publications. (2015). Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. (n.d.). Available at: [Link]

  • Peptide synthesis under high pressure. Coupling reactions of N-(benzyloxdycarbonyl)amino acid N-hydroxysuccinimide esters with N-(carboxymethyl)amino acid diesters. RSC Publishing. (1987). Available at: [Link]

  • Solid-phase synthesis provides a modular, lysine-based platform for fluorescent discrimination of nitroxyl and biological thiols. Chemical Science (RSC Publishing). (2015). Available at: [Link]

  • Preparation of amino-protected lysine derivatives. Google Patents. (2002).
  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. (2022). Available at: [Link]

  • Site-selective lysine conjugation methods and applications towards antibody–drug conjugates. Chemical Communications (RSC Publishing). (2021). Available at: [Link]

  • Peptide biotinylation with amine-reactive esters: differential side chain reactivity. PubMed. (1993). Available at: [Link]

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (2025). Available at: [Link]

  • Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer. PubMed. (2022). Available at: [Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. (2017). Available at: [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). Available at: [Link]

  • Boc-Lys-OH: A Versatile Amino Acid Derivative for Synthesis Needs. (n.d.). Available at: [Link]

  • Late-Stage Functionalization of Lysine to Organelle-Targeting Fluorescent Probes. JACS Au - ACS Publications. (2025). Available at: [Link]

  • A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. (n.d.). Available at: [Link]

  • What is the best and reliable approach to prepare EDC/NHS solution?. ResearchGate. (2015). Available at: [Link]

  • Discovery of novel VEGFR-2-PROTAC degraders based on the localization of lysine residues via recruiting VHL for the treatment of gastric cancer. Request PDF - ResearchGate. (n.d.). Available at: [Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. (2015). Available at: [Link]

  • Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues. PMC. (2021). Available at: [Link]

  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. (2024). Available at: [Link]

  • Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. PMC. (2018). Available at: [Link]

  • A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Journal of Medicinal Chemistry - ACS Publications. (2022). Available at: [Link]

  • Chemoselective validation of lysine ϵ‐NH2 and characterization of the... ResearchGate. (n.d.). Available at: [Link]

  • Lysine-Targeted Covalent Strategy Leading to the Discovery of Novel Potent PROTAC-Based PI3Kδ Degraders. Journal of Medicinal Chemistry - ACS Publications. (2025). Available at: [Link]

  • Preparation of amino-protected lysine derivatives. Google Patents. (2001).
  • Characterization of Microbial Poly(ε-l-lysine) and Its Derivatives by Solid-State NMR. (2011). Available at: [Link]

  • Electron capture dissociation mass spectrometric analysis of lysine-phosphorylated peptides. (n.d.). Available at: [Link]

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Application

Advanced Bioconjugation and Nanocarrier Synthesis Using 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals Strategic Rationale & Mechanistic Overview In the development of targeted drug delivery systems—ranging from Anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Strategic Rationale & Mechanistic Overview

In the development of targeted drug delivery systems—ranging from Antibody-Drug Conjugates (ADCs) to lipid-polymer hybrid nanoparticles—the precise spatial and chemical arrangement of functional groups is paramount. 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid , universally referred to as H-Lys(Boc)-OH or -Boc-L-lysine, serves as a foundational orthogonal building block in these architectures [1].

The Causality of Orthogonal Protection

Lysine contains two primary amines: the α -amine (involved in backbone formation) and the highly nucleophilic ϵ -amine. If left unprotected during polymerization or peptide coupling, the ϵ -amine will aggressively participate in side reactions, leading to uncontrolled cross-linking, branching, and high dispersity (Đ) in polymer batches.

By masking the ϵ -amine with a tert-butoxycarbonyl (Boc) group , chemists can selectively react the α -amine and the carboxylic acid to build a linear polymer backbone or a macrocyclic carrier. The Boc group is highly stable under basic and nucleophilic conditions (e.g., EDC/NHS coupling or ring-opening polymerization) but is highly acid-labile. Post-synthesis, treating the intermediate with Trifluoroacetic acid (TFA) cleanly unmasks the ϵ -amine. This newly freed cationic site can then be utilized to electrostatically condense anionic payloads (like mRNA/siRNA) or to covalently attach targeting ligands (e.g., folate, RGD peptides) [2].

Physicochemical Specifications

To ensure batch-to-batch reproducibility in nanocarrier formulation, the starting material must meet strict physicochemical criteria. Below is the quantitative data summarizing the properties of H-Lys(Boc)-OH.

Table 1: Physicochemical and Structural Properties of H-Lys(Boc)-OH [1]

ParameterValue / DescriptionSignificance in Drug Delivery
IUPAC Name (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acidDetermines chiral interactions in biological systems.
Molecular Weight 246.30 g/mol Critical for calculating exact stoichiometric ratios during coupling.
LogP -1.6High hydrophilicity; enhances aqueous solubility of intermediate conjugates.
Topological Polar Surface Area 102 ŲInfluences the solvation shell and hydrodynamic radius of the resulting polymer.
Cleavage Condition Acidic (e.g., 10-50% TFA in DCM)Allows for orthogonal deprotection without hydrolyzing ester/amide backbones.

Experimental Workflows & Protocols

Protocol A: Synthesis of Lysine-Derived Charge-Altering Releasable Transporters (K-CARTs) for mRNA Delivery

Recent breakthroughs have demonstrated that lysine-derived CARTs (K-CARTs) can selectively deliver mRNA to the lungs (>90% specificity) following systemic intravenous administration, entirely bypassing the need for complex targeting ligands [2].

Objective: Synthesize an amphiphilic, diblock copolymer using H-Lys(Boc)-OH derivatives and formulate it into mRNA-loaded nanoparticles.

Step-by-Step Methodology:

  • Monomer Activation: Charge a round-bottom flask with -Boc-L-lysine methyl ester HCl (1.18 g, 4 mmol) and NaHCO₃ (750 mg) in 12 mL of acetonitrile.

    • Causality: NaHCO₃ acts as a mild base to neutralize the HCl salt, freeing the α -amine for nucleophilic attack without prematurely cleaving the acid-sensitive Boc group.

  • Alkylation: Reflux the mixture at 85 °C for 1 hour. Add bromoethanol (300 μL, 4.4 mmol) in one portion. Stir overnight, filter, and concentrate.

  • Polymerization: Subject the purified monomer to organocatalytic ring-opening polymerization to form the lipid-dicationic block copolymer. Purify the resulting N-Boc-protected oligomer via dialysis against methanol.

    • Validation Checkpoint: Analyze via Gel Permeation Chromatography (GPC). Target metrics: Number average molecular weight ( Mn​ ) 5.5 kDa, Dispersity (Đ) 1.2.

  • Orthogonal Deprotection: Dissolve the polymer in a solution of 10% TFA in Dichloromethane (DCM) for 4 hours.

    • Causality: 10% TFA provides the exact acidic strength required to protonate the tert-butyl ester oxygen, driving the elimination of isobutylene gas and CO₂, while preserving the delicate polyester backbone of the CART.

    • Validation Checkpoint: ¹H NMR spectroscopy must show the complete disappearance of the massive singlet at 1.4 ppm (Boc protons) with no reduction in the degree of polymerization (DP 42).

  • mRNA Complexation (Self-Validating Formulation): Dissolve the deprotected K-CART in DMSO. Rapidly mix with mRNA in PBS at pH 5.5 at an overall cation:anion charge ratio of 10:1.

    • Causality: Formulating at pH 5.5 ensures that the newly unmasked ϵ -amines (pKa 10.5) are fully protonated. This maximizes the cationic charge density, driving rapid electrostatic condensation with the anionic phosphate backbone of the mRNA, yielding tightly packed, monodisperse nanoparticles.

SynthesisWorkflow SM H-Lys(Boc)-OH Derivative (Orthogonal Building Block) Poly Backbone Polymerization (via α-amine & carboxyl) SM->Poly Ring-Opening Polymerization Intermediate Boc-Protected Polymer (Stable Intermediate) Poly->Intermediate Assembly & Dialysis Deprotect Acidic Cleavage (10% TFA in DCM) Intermediate->Deprotect Validation: 1H NMR (DP retention) Cationic Cationic Homopolymer (Unmasked ε-amine) Deprotect->Cationic -CO2 -Isobutylene Formulation mRNA Complexation (K-CART Nanoparticles) Cationic->Formulation Electrostatic Assembly (pH 5.5)

Caption: Workflow for H-Lys(Boc)-OH integration into mRNA nanocarriers.

Protocol B: Surface Functionalization of Macrocyclic Carriers for Hypoxic Targeting

Macrocyclic amphiphiles, such as azocalix[4]arenes, are utilized for stimuli-responsive drug release. Conjugating H-Lys(Boc)-OH to these carriers enhances their aqueous solubility and provides a handle for further functionalization [3].

Step-by-Step Methodology:

  • Carrier Activation: Dissolve Carboxyl-modified azocalix[4]arene (200 mg, 0.20 mmol), EDC (310 mg, 2.0 mmol), and NHS (230 mg, 2.0 mmol) in 20 mL DMF. Stir at room temperature (RT) for 2 hours.

    • Causality: EDC activates the carboxyl group, and NHS stabilizes the intermediate, preventing rapid hydrolysis and ensuring efficient coupling with the α -amine of the lysine derivative.

  • Lysine Conjugation: Precipitate the activated carrier with water, redissolve in DMF, and add to a premixed solution of H-Lys(Boc)-OH (394 mg, 1.6 mmol) and Na₂CO₃ in DMF/Water. Stir at RT for 24 hours.

  • Deprotection: Precipitate with dilute HCl. Stir the resulting solid in 50 mL of pure TFA for 24 hours to remove the Boc groups, yielding the fully functionalized, water-soluble macrocyclic carrier.

Quantitative Formulation Metrics

When utilizing H-Lys(Boc)-OH derived polymers for nucleic acid delivery, the resulting nanoparticles must be rigorously characterized. Table 2 outlines the standard quality control metrics for K-CART/mRNA systems.

Table 2: Quality Control Metrics for Lysine-Derived CART/mRNA Nanoparticles [2]

MetricTarget RangeAnalytical TechniqueCausality / Impact on Delivery
N/P Charge Ratio 10:1Stoichiometric CalculationEnsures complete encapsulation of mRNA and provides a net positive surface charge for cellular uptake.
Hydrodynamic Diameter 80 - 120 nmDynamic Light Scattering (DLS)Optimal size for evading rapid renal clearance while allowing deep penetration into lung tissue.
Zeta Potential ( ζ ) +15 to +25 mVElectrophoretic Light ScatteringPrevents nanoparticle aggregation in suspension via electrostatic repulsion.
Encapsulation Efficiency > 95%RiboGreen AssayConfirms that the unmasked ϵ -amines successfully condensed the mRNA payload.

Mechanism of Action: In Vivo Targeted Delivery

The true power of utilizing H-Lys(Boc)-OH lies in the post-deprotection functionality. In K-CART systems, the unmasked ϵ -amines not only bind the mRNA but also dictate the in vivo tropism. Upon intravenous injection, the specific charge density and lipid-to-cation ratio of the lysine-derived backbone naturally direct the nanoparticles to the pulmonary endothelium. Once endocytosed, the acidic environment of the endosome triggers a charge-altering degradation of the polymer, releasing the mRNA into the cytosol for translation.

TargetingMechanism Admin Systemic IV Injection (K-CART/mRNA) Circ Blood Circulation (Nuclease Protection) Admin->Circ Accum Lung Accumulation (Selective Tropism) Circ->Accum In vivo targeting Uptake Cellular Endocytosis (Epithelial/Endothelial cells) Accum->Uptake Escape Endosomal Escape (Charge-Altering Release) Uptake->Escape pH drop Translate Therapeutic Expression (Targeted Protein Synthesis) Escape->Translate mRNA release

Caption: In vivo pathway of Lysine-derived CARTs for targeted lung mRNA delivery.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7018774, (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid. PubChem.[Link]

  • Bioconjugate Chemistry (ACS Publications). Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs. Bioconjugate Chem. 2023.[Link]

  • CCS Chemistry. A Study of Chiral Biomedical Effects Based on Macrocyclic Carriers. CCS Chem. 2024.[Link]

Method

Best coupling reagents for 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid peptide bond formation

Application Note: Optimized Peptide Bond Formation Involving 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid (H-Lys(Boc)-OH) Target Audience: Researchers, Application Scientists, and Drug Development Professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Peptide Bond Formation Involving 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid (H-Lys(Boc)-OH)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Matrix: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Bioconjugation

Mechanistic Context: The Dual Nature of H-Lys(Boc)-OH

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, commonly designated as H-Lys(Boc)-OH (CAS 2418-95-3), is a highly versatile building block in peptide chemistry. Structurally, it possesses a free α -amine and an ϵ -amine shielded by a tert-butyloxycarbonyl (Boc) protecting group.

Because the α -amine is unprotected, H-Lys(Boc)-OH functions exclusively as a nucleophile in standard coupling reactions. Attempting to activate its carboxyl group without prior transient N

α protection would lead to uncontrolled head-to-tail polymerization. The strategic shielding of the ϵ -amine by the bulky Boc group prevents unwanted branching, ensuring linear peptide elongation. However, the steric bulk of the Boc group, combined with the inherent properties of the incoming activated carboxyl component, necessitates precise selection of coupling reagents to maximize yield and prevent epimerization (racemization)[1].

Reagent Selection & Mechanistic Causality

The formation of an amide bond is fundamentally a nucleophilic acyl substitution. The incoming N -protected amino acid (e.g., Fmoc-AA-OH) must be converted into a highly reactive electrophile. Over-activation, however, leads to oxazolone formation and subsequent epimerization of the α -carbon[1].

A. DIC and OxymaPure: The Modern SPPS Standard

Historically, carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) were paired with HOBt. Today, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has largely replaced HOBt due to safety and efficiency[2].

  • Causality: The electron-withdrawing cyano group in Oxyma lowers its pKa compared to HOBt. This makes the resulting Oxyma active ester highly reactive toward the α -amine of H-Lys(Boc)-OH, yet stable enough to suppress oxazolone-driven racemization[1]. Furthermore, unlike uronium-based reagents, the DIC/Oxyma mechanism completely avoids the risk of guanidinylation of the free amine[3].

B. HATU and DIPEA: The Heavy Lifter for Steric Hindrance

For highly sterically hindered sequences, HATU (an aminium/uronium salt) paired with a tertiary base like DIPEA is utilized[3].

  • Causality: HATU generates an OAt active ester. The pyridine nitrogen in the HOAt leaving group provides neighboring-group (anchimeric) assistance, dramatically accelerating the nucleophilic attack by H-Lys(Boc)-OH[3].

  • Critical Constraint: HATU must be pre-mixed with the carboxyl component before introducing H-Lys(Boc)-OH. If the uronium salt contacts the free α -amine directly, it reacts to form a dead-end guanidino byproduct, permanently terminating the peptide chain[3].

C. EDC and NHS: Aqueous Solution-Phase Bioconjugation

When coupling H-Lys(Boc)-OH in solution, particularly in mixed aqueous/organic media, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is preferred[4].

  • Causality: EDC and its urea byproduct are water-soluble, allowing for simple liquid-liquid extraction workflows. The addition of NHS (N-Hydroxysuccinimide) stabilizes the highly unstable O-acylisourea intermediate against rapid aqueous hydrolysis, converting it into a stable, amine-reactive NHS-ester[4].

Visualizing the Coupling Logic

Mechanism A Carboxyl Component (e.g., Fmoc-AA-OH) C O-Acylisourea Intermediate (Highly Reactive) A->C + DIC B DIC (Activator) B->C E Oxyma Active Ester (Stable & Reactive) C->E + OxymaPure D OxymaPure (Additive) D->E G Peptide Bond Formation (High Yield, Low Racemization) E->G + Nucleophile F H-Lys(Boc)-OH (Nucleophile) F->G

Mechanistic pathway of DIC/OxymaPure-mediated peptide bond formation.

DecisionTree Start Select Coupling Strategy for H-Lys(Boc)-OH Q1 Reaction Phase? Start->Q1 Sol Solution Phase Q1->Sol SPPS Solid Phase (SPPS) Q1->SPPS Sol_Q Aqueous or Organic? Sol->Sol_Q SPPS_Q Steric Hindrance? SPPS->SPPS_Q Aq Aqueous/Mixed Sol_Q->Aq Org Organic (DMF/DCM) Sol_Q->Org EDC EDC / NHS (Water Soluble) Aq->EDC HATU_Sol HATU / DIPEA (High Efficiency) Org->HATU_Sol Low Standard / Low SPPS_Q->Low High High (e.g., N-Me AA) SPPS_Q->High DIC DIC / OxymaPure (Green, Low Epimerization) Low->DIC HATU_SPPS HATU / DIPEA (Powerful but Expensive) High->HATU_SPPS

Decision matrix for selecting optimal coupling reagents involving H-Lys(Boc)-OH.

Quantitative Performance Metrics

The following table summarizes the performance of the primary coupling reagents when reacting an N -protected amino acid with the α -amine of H-Lys(Boc)-OH.

Reagent SystemActive IntermediateRacemization RiskGuanidinylation RiskByproduct SolubilityPrimary Application
DIC / OxymaPure Oxyma EsterVery LowNone High in DMFRoutine SPPS[2]
HATU / DIPEA OAt EsterLowHigh (if not pre-activated)High in DMFHindered SPPS[3]
EDC / NHS NHS EsterModerateNone High in WaterSolution Phase[4]
PyBOP / DIPEA OBt EsterLowLow (Phosphonium)High in DMFFragment Condensation[3]

Validated Experimental Protocols

The integrity of any synthetic workflow relies on self-validating feedback loops. The following protocols incorporate mandatory analytical checkpoints to guarantee coupling success.

Protocol A: Solid-Phase Elongation (DIC/OxymaPure)

Objective: Couple Fmoc-Ala-OH to resin-bound H-Lys(Boc)-Resin.

Reagents & Stoichiometry:

  • Resin-bound H-Lys(Boc)-OH (1.0 eq)

  • Fmoc-Ala-OH (3.0 eq)

  • DIC (3.0 eq)

  • OxymaPure (3.0 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Resin Swelling: Swell the H-Lys(Boc)-loaded resin in DMF for 30 minutes to expose the nucleophilic α -amines. Drain solvent.

  • Pre-Activation: In a separate vial, dissolve Fmoc-Ala-OH (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration). Add DIC (3.0 eq). Stir for 3 minutes at room temperature to form the Oxyma active ester.

  • Coupling: Transfer the pre-activated mixture to the reaction vessel containing the resin. Agitate gently for 45–60 minutes at room temperature.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 1 min) and DCM (3 × 1 min) to remove the diisopropylurea (DIU) byproduct and unreacted reagents.

  • Self-Validation (Kaiser Test): Take a few resin beads and apply the Kaiser (ninhydrin) test.

    • Pass: Beads remain colorless/yellow (indicating the primary α -amine of H-Lys(Boc)-OH is fully acylated).

    • Fail: Beads turn dark blue (indicating incomplete coupling). If failed, repeat steps 2-4.

Protocol B: Solution-Phase Bioconjugation (EDC/NHS)

Objective: Couple a carboxylic acid-containing fluorophore to the α -amine of H-Lys(Boc)-OH.

Reagents & Stoichiometry:

  • Fluorophore-COOH (1.0 eq)

  • H-Lys(Boc)-OH (1.2 eq)

  • EDC·HCl (1.5 eq)

  • NHS (1.5 eq)

  • Solvent: PBS buffer (pH 7.4) / DMF (1:1 v/v)

Step-by-Step Methodology:

  • NHS-Ester Formation: Dissolve Fluorophore-COOH (1.0 eq) and NHS (1.5 eq) in DMF. Add EDC·HCl (1.5 eq) and stir for 30 minutes at room temperature.

    • Causality Check: EDC activates the acid; NHS traps it. Do not add the amine yet to prevent EDC-driven side reactions.

  • Nucleophilic Addition: Dissolve H-Lys(Boc)-OH (1.2 eq) in PBS buffer (pH 7.4). Adjust pH if necessary to ensure the α -amine is deprotonated (reactive). Dropwise, add the aqueous amine solution to the organic NHS-ester solution.

  • Reaction: Stir the mixture for 2–4 hours at room temperature.

  • Self-Validation (TLC & LC-MS): Spot the reaction mixture on a silica TLC plate. Stain with ninhydrin. The disappearance of the strongly ninhydrin-positive H-Lys(Boc)-OH spot (relative to a standard) indicates reaction completion. Confirm the exact mass of the conjugate via LC-MS.

  • Workup: Dilute with water and extract with Ethyl Acetate. The water-soluble EDC urea byproduct and excess NHS will remain in the aqueous layer, ensuring high purity of the organic phase[4].

References

  • Peptide Coupling Reagents Guide - Sigma-Aldrich. Sigma-Aldrich.
  • Optimizing Peptide Coupling: Key Techniques. JPT.
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Deriv
  • H-Lys(Boc)-OH, ≥95% (2418-95-3). Sigma-Aldrich.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid

Welcome to our dedicated troubleshooting guide for the Boc deprotection of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, a lysine derivative where both the alpha and epsilon amino groups are protected by a tert-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated troubleshooting guide for the Boc deprotection of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, a lysine derivative where both the alpha and epsilon amino groups are protected by a tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this critical synthetic step.

My Boc Deprotection is Incomplete. What Went Wrong?

Incomplete deprotection is a frequent challenge, often indicated by the presence of starting material or mono-deprotected intermediates in your final product analysis. Here, we break down the most common causes and provide actionable solutions.

Potential Cause 1: Insufficient Acid Strength or Concentration

The cleavage of the Boc group is an acid-catalyzed reaction.[1][2] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1][3][4] If the acid is too weak or its concentration is too low, the initial protonation step is inefficient, leading to an incomplete reaction. The reaction rate has been shown to have a second-order dependence on the acid concentration, underscoring the importance of this parameter.[2][5]

Solutions:

  • Increase Acid Concentration: If you are using a 20% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM), consider increasing it to 50%.[2]

  • Switch to a Stronger Acid System: A 4M solution of HCl in 1,4-dioxane is a common and effective alternative to TFA/DCM for Boc deprotection.[6][7]

Potential Cause 2: Inadequate Reaction Time or Temperature

Deprotection is a kinetic process; therefore, insufficient reaction time can result in unreacted starting material.[2] While many Boc deprotections are complete within 1-2 hours at room temperature, some substrates may require longer reaction times or gentle heating.[2][6]

Solutions:

  • Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique (see FAQ section below). If the reaction has stalled, allow it to stir for a longer period, even overnight if necessary.[6]

  • Increase Reaction Temperature: Gently warming the reaction can increase the rate of deprotection. However, exercise caution if your molecule contains other temperature-sensitive functional groups.[6]

Potential Cause 3: Solvent-Related Issues

The choice of solvent is crucial for ensuring that both your substrate and the acidic reagent are fully solvated to facilitate an efficient reaction.[2]

Solutions:

  • Ensure Solubility: Confirm that your Boc-protected diaminohexanoic acid is fully dissolved in the chosen solvent. If solubility is an issue in DCM, you might consider switching to neat TFA or an alternative solvent system like HCl in dioxane.[6]

Potential Cause 4: Reagent Quality

The quality of your reagents, particularly the acid, can significantly impact the outcome of the reaction.

Solutions:

  • Use Fresh Reagents: TFA, in particular, can degrade over time. Always use fresh, high-quality TFA for deprotection to ensure its efficacy.[8]

Frequently Asked Questions (FAQs)

Q1: How can I effectively monitor the progress of my deprotection reaction?

Monitoring the reaction is critical to determine the optimal reaction time and to confirm completion.

  • Thin-Layer Chromatography (TLC): This is a rapid and cost-effective method. The deprotected product, being a free amine, is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (typically purple) with the newly formed primary amine.[6][9]

Compound Expected Rf Value Ninhydrin Stain
Boc-protected starting materialHigherNo color
Deprotected product (diamine)LowerPurple/Blue
  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both separation and mass information, allowing you to confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for monitoring the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[10]

Q2: I'm observing unexpected side products. What are they and how can I prevent them?

The primary source of side products in Boc deprotection is the highly reactive tert-butyl cation that is generated during the cleavage.[2][11]

  • t-Butylation: This carbocation can alkylate nucleophilic residues. While 2-Amino-6-aminohexanoic acid itself doesn't have highly susceptible side chains like tryptophan or methionine, this can be a concern in more complex molecules.[11][12]

Solution:

  • Use Scavengers: To prevent t-butylation, a "scavenger" can be added to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or thioanisole.[2][13]

Q3: What is the standard work-up procedure after the deprotection is complete?

Proper work-up is essential to remove excess acid and isolate the final product.

  • Remove Volatiles: Concentrate the reaction mixture under reduced pressure (using a rotary evaporator) to remove the solvent and excess volatile acid like TFA.[6][9]

  • Co-evaporation: To remove residual traces of TFA, it is a common practice to add a solvent like toluene and re-concentrate the mixture. This process is typically repeated 2-3 times.[2][14]

  • Precipitation/Isolation: The deprotected product is often obtained as a TFA or HCl salt. It can be precipitated by adding a cold non-polar solvent like diethyl ether.[1] The resulting solid can then be isolated by filtration.

  • Neutralization (Optional): If the free amine is required, the residue can be dissolved in a suitable solvent and washed with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the ammonium salt.[2][9]

Experimental Protocols & Visual Guides

Boc Deprotection Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established three-step mechanism.[1][3]

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Fragmentation cluster_step3 Step 3: Decarboxylation BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H+) BocAmine->ProtonatedBoc + H+ H_plus H+ CarbamicAcid R-NH-COOH (Carbamic Acid) tBu_cation (CH3)3C+ ProtonatedBoc_ref->CarbamicAcid Loss of t-Butyl Cation FreeAmine R-NH2 (Free Amine) CO2 CO2 CarbamicAcid_ref->FreeAmine - CO2 Troubleshooting_Workflow start Incomplete Deprotection Observed (via TLC/LC-MS) check_time Was reaction time sufficient? (e.g., >2 hours) start->check_time extend_time Extend reaction time & re-analyze check_time->extend_time No check_acid Is acid concentration adequate? (e.g., 50% TFA or 4M HCl) check_time->check_acid Yes extend_time->check_time increase_acid Increase acid concentration or switch acid system check_acid->increase_acid No check_reagents Are reagents fresh (especially TFA)? check_acid->check_reagents Yes increase_acid->start use_fresh Use fresh, high-quality reagents check_reagents->use_fresh No check_solubility Is substrate fully dissolved? check_reagents->check_solubility Yes use_fresh->start change_solvent Optimize solvent system check_solubility->change_solvent No success Deprotection Complete check_solubility->success Yes, all conditions met change_solvent->start

Caption: Decision tree for troubleshooting incomplete Boc deprotection.

Protocol 1: Standard Deprotection using TFA/DCM

[6]

  • Dissolve the Boc-protected amine (1 equivalent) in Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of Trifluoroacetic acid (TFA) to the stirred solution (for a 1:1 v/v mixture).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA in vacuo.

  • Co-evaporate with toluene (2-3 times) to remove residual TFA.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

[6][7]

  • Add the Boc-protected amine (1 equivalent) to a flask.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).

  • Stir the mixture at room temperature. The deprotection is often complete within 30 minutes to 2 hours.

  • Monitor the reaction by TLC. The product often precipitates as the hydrochloride salt.

  • Upon completion, the solvent can be removed in vacuo. The resulting solid can be washed with a non-polar solvent like diethyl ether and collected by filtration.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.).
  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. (n.d.).
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides. (n.d.).
  • Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed. (2001, March 16).
  • Boc Resin Cleavage Protocol - Sigma-Aldrich. (n.d.).
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC - NIH. (n.d.).
  • Common side reactions with Boc-D-Lys-OH in peptide synthesis - Benchchem. (n.d.).
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. (n.d.).
  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.).
  • Basic Peptides synthesis introduction - LifeTein®. (n.d.).
  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. (2019, August 10).
  • Common side reactions with Boc-protected amino acids and how to avoid them - Benchchem. (n.d.).
  • Boc Deprotection - TFA - Common Organic Chemistry. (n.d.).
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Application Notes and Protocols for Monitoring Reactions with Boc-cyclohexyl-D-Ala-OH - Benchchem. (n.d.).
  • Supplementary Information for - The Royal Society of Chemistry. (n.d.).
  • Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 15).
  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024, February 27).
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - Thermo Fisher Scientific. (n.d.).
  • Troubleshooting incomplete Boc deprotection - Benchchem. (n.d.).
  • Navigating Boc Deprotection: A Guide to Preventing Side Products - Benchchem. (n.d.).
  • Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed. (2005, July 15).
  • Preparative purification methods for deprotected peptides. : r/OrganicChemistry - Reddit. (2024, April 3).
  • Amino Acid Protection & Deprotection Services - BOC Sciences. (n.d.).
  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015, October 28).
  • Technical Support Center: Troubleshooting Boc Deprotection Failures - Benchchem. (n.d.).
  • Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM - Microsaic Systems. (n.d.).
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration | The Journal of Organic Chemistry - ACS Publications. (2010, November 10).
  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.).
  • Boc Solid Phase Peptide Synthesis - ChemPep. (n.d.).
  • BOC Protection and Deprotection - J&K Scientific LLC. (2026, February 8).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone | Organic Process Research & Development - ACS Publications. (n.d.).
  • Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. - PNAS. (n.d.).
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI. (2022, November 19).
  • Peptide Isolation & Purification Techniques - Waters Corporation. (n.d.).
  • A New Turn in Peptide Purification – Peptide Easy Clean - Bachem. (2021, February 15).
  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona. (2001).
  • BOC-ON - Sigma-Aldrich. (n.d.).
  • SUPPORTING INFORMATION - The Royal Society of Chemistry. (n.d.).
  • Selecting Orthogonal Building Blocks - Sigma-Aldrich. (n.d.).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).

Sources

Optimization

Resolving solubility issues with 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid in DMF and DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility bottlenecks with 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid , commonly known as H-Lys(Boc)-OH .

Below, we detail the chemical causality behind these solubility issues, provide field-proven troubleshooting FAQs, and outline self-validating protocols to keep your peptide synthesis and conjugation workflows moving efficiently.

Core Principles: The Causality of Insolubility

To solve the solubility issue, we must first understand the molecular environment. H-Lys(Boc)-OH possesses a free α -amino group ( pKa​≈9.0 ) and a free α -carboxylic acid ( pKa​≈2.2 ). Under neutral conditions, the molecule exists as a zwitterion ( NH3+​ / COO− ).

Zwitterions form highly stable, tightly packed intermolecular ionic lattices. While aqueous environments can dissolve zwitterions by forming extensive hydrogen-bond networks around the charged moieties, polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) lack the hydrogen-bond donating capability required to solvate the carboxylate anion effectively. Consequently, the crystal lattice energy exceeds the solvation energy, resulting in poor solubility ([1]).

To force dissolution in organic solvents, we must chemically or physically disrupt this ionic lattice.

Troubleshooting Guide & FAQs

Q1: Why does my H-Lys(Boc)-OH form a stubborn, cloudy suspension in DMF or DMSO, even after prolonged stirring? A: The cloudy suspension is the intact zwitterionic crystal lattice resisting solvation. Because DMF and DMSO are aprotic, they cannot stabilize the separated ion pairs. The compound is simply suspended, not dissolved.

Q2: What is the most effective method to solubilize H-Lys(Boc)-OH for standard peptide coupling reactions? A: The industry-standard approach is to disrupt the zwitterionic state by adding a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). Adding 1.5 to 3.0 molar equivalents of DIPEA deprotonates the α -ammonium group and forms a highly soluble carboxylate-DIPEA salt. This breaks the ionic lattice and allows the compound to dissolve readily and transparently in DMF or DMSO ([2], [3]).

Q3: Does the addition of DIPEA risk deprotecting the ϵ -Boc group? A: No. The tert-butyloxycarbonyl (Boc) protecting group is highly stable under basic conditions. It is exclusively acid-labile (typically requiring strong acids like Trifluoroacetic acid or HCl for removal). Therefore, using DIPEA to solubilize H-Lys(Boc)-OH is completely safe for the protecting group.

Q4: My downstream reaction is sensitive to excess base. Can I use heat or sonication instead of DIPEA? A: Yes, but with caveats. Heating the suspension to 40–50°C combined with sonication provides the kinetic energy necessary to temporarily disrupt the intermolecular bonds. However, this is a physical disruption; the compound may precipitate upon cooling. If base must be strictly avoided, consider using a co-solvent system (e.g., adding 5-10% v/v water to the DMF) or pre-activating the amino acid as an N-hydroxysuccinimide (NHS) ester.

Q5: Can I add my coupling reagents (e.g., HATU, EDC) directly to the cloudy suspension and let the reaction drive the dissolution? A: This is highly discouraged. Adding coupling reagents to an undissolved zwitterionic suspension often leads to severe side reactions. For example, uronium-based coupling reagents like HATU or HBTU can react with the free α -amino group of the undissolved H-Lys(Boc)-OH, leading to irreversible guanidinylation. Always ensure complete dissolution before introducing coupling reagents.

Quantitative Data: Solubility Profiles

The following table summarizes the expected solubility of H-Lys(Boc)-OH under various solvent and additive conditions to help you select the optimal environment for your specific assay.

Solvent SystemAdditive / ConditionObserved SolubilityMechanistic Rationale
DMF (Neat) NonePoor (< 5 mg/mL)Intact zwitterionic lattice resists aprotic solvation.
DMSO (Neat) NonePoor to Moderate (~10 mg/mL)Intact zwitterion; slight H-bond acceptance from DMSO.
DMF 1.5 - 3.0 eq DIPEAExcellent (> 100 mg/mL)Deprotonation / Salt formation completely disrupts lattice.
DMSO Heat (50°C) + SonicationModerate (~25 mg/mL)Thermal disruption of intermolecular bonds (temporary).
DMF / DCM (1:1) 3.0 eq DIPEAExcellent (> 100 mg/mL)Optimal for peptide synthesis; base maintains solubility.

Experimental Protocol: Standard Solubilization Workflow

Use this self-validating protocol to prepare a 0.2 M solution of H-Lys(Boc)-OH in DMF for downstream amide coupling.

Materials Required:

  • H-Lys(Boc)-OH powder

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Vortex mixer / Magnetic stirrer

Step-by-Step Methodology:

  • Weighing: Accurately weigh 0.50 g (~2.0 mmol) of H-Lys(Boc)-OH into a dry, inert reaction vial.

  • Initial Suspension: Add 10.0 mL of anhydrous DMF to the vial. Observation: The mixture will immediately form a cloudy, white suspension.

  • Base Addition: Slowly add 1.05 mL (~6.0 mmol, 3.0 eq) of DIPEA to the suspension.

  • Agitation: Vortex or magnetically stir the mixture at room temperature for 3 to 5 minutes. Observation: The suspension will rapidly clear, yielding a transparent, slightly yellow solution.

  • Validation Check: Hold the vial against a light source to ensure no micro-particulates remain. If slight cloudiness persists, add an additional 0.5 eq of DIPEA and vortex for 1 minute.

  • Coupling: Once fully dissolved, proceed immediately with the addition of your target amine, followed by your coupling reagents (e.g., HATU/HOBt) at 0°C to room temperature.

Visualizations

Workflow Start Issue: H-Lys(Boc)-OH Suspension in DMF/DMSO CheckBase Is downstream reaction base-compatible? Start->CheckBase AddDIPEA Add 1.5 - 3.0 eq DIPEA (Recommended) CheckBase->AddDIPEA Yes CheckHeat Can the system tolerate heat? CheckBase->CheckHeat No Success Clear Solution Ready for Coupling AddDIPEA->Success UseHeat Heat to 40-50°C + Sonication CheckHeat->UseHeat Yes UseCosolvent Use DMF/Water co-solvent blend CheckHeat->UseCosolvent No UseHeat->Success Temporary UseCosolvent->Success

Decision tree for troubleshooting H-Lys(Boc)-OH solubility in organic solvents.

Mechanism Zwitterion Zwitterionic State NH3+ / COO- Strong Ionic Lattice Insoluble Base DIPEA Addition Deprotonates NH3+ Zwitterion->Base Base added Salt Soluble Salt NH2 / COO- (DIPEA-H+) Lattice Disrupted Soluble Base->Salt Deprotonation

Mechanistic disruption of the zwitterionic lattice via DIPEA addition.

References

  • Rabie, H. R., & Vera, J. H. (1996). Extraction of Zwitterionic Amino Acids with Reverse Micelles in the Presence of Different Ions. Industrial & Engineering Chemistry Research, 35(10), 3626-3635. ACS Publications. URL:[Link]

  • Shenzhen Enduring Biotech Ltd. (2024). PEG based anti-CD47/anti-PD-L1 bispecific antibody-drug conjugate (Patent No. WO2024022384A1). Google Patents.
  • Shenzhen Enduring Biotech Ltd. (2021). Antibody-drug conjugate (Patent No. WO2021209007A1). Google Patents.

Sources

Troubleshooting

Purification of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid synthesized peptides via reverse-phase HPLC

Technical Support Center: RP-HPLC Purification of Nϵ -Boc-Lysine Synthesized Peptides Welcome to the Technical Support Center for the purification of synthetic peptides containing 2-Amino-6-{[(tert-butoxy)carbonyl]amino}...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: RP-HPLC Purification of Nϵ -Boc-Lysine Synthesized Peptides

Welcome to the Technical Support Center for the purification of synthetic peptides containing 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid (commonly known as -Boc-L-lysine).

Incorporating a Boc-protected lysine residue is a critical strategy for downstream site-specific conjugations. However, the inherent acid-lability of the tert-butoxycarbonyl (Boc) group directly conflicts with the industry-standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) mobile phases, which typically rely on 0.1% Trifluoroacetic acid (TFA)[1][2]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield purification without premature deprotection.

The Chemical Conflict: Buffer Selection & Causality

RP-HPLC separates peptides based on hydrophobicity[1]. Standard protocols utilize 0.1% TFA because it acts as a potent ion-pairing reagent; the trifluoroacetate anion pairs with basic peptide residues, masking residual silanol groups on the silica stationary phase to prevent peak tailing[3][4].

However, 0.1% TFA generates a mobile phase pH of ~2.0[4]. Because the Boc group is designed to be cleaved under acidic conditions (typically 50% TFA in solid-phase peptide synthesis)[2][], prolonged exposure to 0.1% TFA during HPLC runs—and critically, during fraction pooling and lyophilization where the acid concentrates—leads to premature loss of the Boc group[6]. To preserve the Boc group, alternative volatile buffers such as Formic Acid (FA) or Ammonium Acetate must be strategically deployed[3][7].

Quantitative Data: Buffer Performance Comparison
Buffer SystempH at 0.1% v/vVolatility (MS Compat)Ion-Pairing StrengthBoc Stability (24h at RT)
0.1% TFA ~2.0Yes (Suppresses signal)ExcellentPoor (~10-20% loss)
0.1% Formic Acid ~2.7YesModerateModerate-Good
0.1% Acetic Acid ~3.2YesWeakGood
10 mM NH₄OAc ~6.5YesWeakExcellent

Data synthesized from chromatographic buffer guidelines and empirical stability studies[3][4][6][7].

Buffer Selection Decision Tree

BufferSelection Start RP-HPLC of Boc-Lys Peptide MS_Check MS Compatibility Required? Start->MS_Check Volatile Volatile Buffers Needed MS_Check->Volatile Yes NonVolatile Non-Volatile Buffers Allowed MS_Check->NonVolatile No TFA 0.1% TFA (pH ~2.0) High Risk of Boc Loss Volatile->TFA High Resolution FA_AA 0.1% FA or Acetic Acid Moderate Risk Volatile->FA_AA Mild Acidic AmAc Ammonium Acetate (pH 6.5) Boc Stable Volatile->AmAc Neutral pH Phosphate Phosphate Buffer (pH 6.5) Boc Stable NonVolatile->Phosphate Standard UV

Decision tree for selecting RP-HPLC buffers based on MS compatibility and Boc stability.

Self-Validating Purification Protocol (Ammonium Acetate Method)

To ensure scientific integrity, this protocol operates as a self-validating system . It utilizes an analytical verification loop to confirm Boc stability before committing the bulk crude peptide to preparative chromatography.

Phase 1: Analytical Baseline & Validation
  • Mobile Phase Preparation :

    • Buffer A: 10 mM Ammonium Acetate in HPLC-grade water, adjusted to pH 6.5.

    • Buffer B: 10 mM Ammonium Acetate in Acetonitrile (ACN)/Water (90:10 v/v).

  • Sample Prep : Dissolve 1 mg of crude peptide in 1 mL of Buffer A. If hydrophobic, add minimal DMSO (up to 5%)[1][8]. Filter through a 0.22 µm PTFE syringe filter.

  • Analytical Run : Inject 10-20 µL onto an analytical C18 or C8 column (e.g., 4.6 x 150 mm, 5 µm, 100 Å)[1]. Run a linear gradient from 5% to 65% Buffer B over 30 minutes[1].

  • Validation Step : Collect the main peak and immediately analyze via LC-MS. Confirm the presence of the intact [M+H]+ ion. A mass shift of −100 Da indicates Boc loss ( −56 Da isobutylene + −44 Da CO2​ )[]. Proceed to Phase 2 only if >98% of the peak mass is intact.

Phase 2: Preparative Scale-Up
  • Column Selection : Scale up to a preparative C8 or C18 column (e.g., 21.2 x 250 mm)[1]. Note: C8 is often preferred for highly hydrophobic Boc-protected sequences to improve recovery[9].

  • Loading : Inject the crude peptide solution (up to 100 mg per run depending on column capacity).

  • Elution : Apply the optimized gradient from Phase 1. Monitor UV absorbance at 220 nm (peptide bond) and 280 nm (if aromatic residues are present)[1][9].

Phase 3: Post-Run Verification & Recovery
  • Fraction Checking : Perform a rapid analytical LC-MS check on the collected fractions before pooling to ensure no degradation occurred during the collection window.

  • Lyophilization : Flash-freeze the pooled fractions in liquid nitrogen immediately. Lyophilize under high vacuum. Because Ammonium Acetate is volatile, it will sublimate without dropping the pH, safely preserving the Boc group[6][7].

Troubleshooting Guide

Issue 1: Split peaks or an earlier-eluting shoulder peak during the run.

Cause : Partial deprotection of the Boc group on the column. The loss of the hydrophobic tert-butyl group exposes a polar primary amine, making the deprotected peptide significantly more hydrophilic. This causes it to elute earlier than the intact sequence[1][10]. Solution :

  • If using 0.1% TFA, the acid concentration is too harsh. Switch to 0.1% Formic Acid or 10 mM Ammonium Acetate[4][6].

  • If you must use TFA for resolution, chill the fraction collector to 4°C and pre-spike collection tubes with a neutralizing agent (e.g., dilute Triethylammonium acetate or ammonium hydroxide) to immediately quench the acid[6][11].

Issue 2: Severe peak broadening when switching from TFA to Formic Acid.

Cause : Formic acid is a weaker ion-pairing agent than TFA. Without strong ion-pairing, positively charged basic residues repel each other on the hydrophobic stationary phase, leading to an "overloading" effect and peak broadening even at low sample masses[3]. Solution :

  • Decrease the injection mass by 30-50%.

  • Switch to a highly inert, fully end-capped silica column or a polymeric stationary phase to reduce secondary interactions with unshielded silanol groups[3][10].

Issue 3: Complete loss of the Boc group after lyophilization, despite a clean HPLC trace.

Cause : During freeze-drying, water and acetonitrile evaporate faster than TFA. As the solvent volume decreases, the localized concentration of TFA spikes dramatically, catalyzing the cleavage of the Boc group in the frozen state[6]. Solution :

  • Add a small volume of toluene to the collected fractions before freezing. Toluene forms an azeotrope with TFA, helping to drive the acid off during evaporation[6].

  • Alternatively, strictly use non-acidic volatile buffers (like Ammonium Acetate) for the preparative run[6].

Mechanistic Pathway of Acid-Catalyzed Boc Deprotection

Understanding the degradation mechanism is critical for preventing it. The reaction is driven by the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation[11].

Mechanism Intact Intact Boc-Lys Peptide (Hydrophobic) Protonation Protonation by TFA (pH < 2.0) Intact->Protonation Cleavage Loss of tert-butyl cation Protonation->Cleavage Carbamic Carbamic Acid Intermediate Cleavage->Carbamic Decarb Decarboxylation (-CO2) Carbamic->Decarb Deprotected Deprotected Lys Peptide (Hydrophilic) Decarb->Deprotected

Mechanistic pathway of acid-catalyzed Boc deprotection during standard TFA-based RP-HPLC.

Frequently Asked Questions (FAQs)

Q: Why not just use 0.1% TFA since it is the industry standard for peptide purification? A: While 0.1% TFA provides unmatched resolution for basic peptides by suppressing silanol interactions[3], its pH of ~2.0 is highly destructive to Boc groups over time. Studies show up to 10-20% cleavage can occur within hours if fractions are left at room temperature[6].

Q: Can I use a C8 column instead of a C18 column? A: Yes, and it is often recommended. The addition of the Boc group significantly increases the hydrophobicity of the peptide[9]. A C8 column has shorter alkyl chains, making it less retentive than C18. This can result in sharper peaks, lower required organic modifier concentrations, and better overall recovery for highly hydrophobic protected sequences[1][9].

Q: If tert-butyl cations are formed during Boc deprotection, can they damage my peptide? A: Yes. If premature deprotection occurs, the highly reactive tert-butyl cations can alkylate nucleophilic amino acid residues in your sequence, such as Tryptophan or Methionine[11]. This creates +56 Da impurities that are incredibly difficult to separate. Maintaining a neutral pH during purification prevents this side reaction entirely.

References

  • Title : Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC Source : Chromatography Online URL :[Link]

  • Title : Development of protein chemical synthesis using peptide thioester synthetic blocks Source : JST URL : [Link]

  • Title : A Guide to HPLC and LC-MS Buffer Selection Source : ACE HPLC URL : [Link]

  • Title : Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Source : ResearchGate URL : [Link]

  • Title : Peptide purification using HPLC ? Source : ResearchGate URL : [Link]

  • Title : HPLC Analysis and Purification of Peptides Source : NIH PMC URL : [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Amide Bond Formation with Nε-Boc-Lysine Derivatives

Introduction Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document addresses a common challenge in peptide synthesis and organic chemistry: successfully coupl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for researchers, chemists, and drug development professionals. This document addresses a common challenge in peptide synthesis and organic chemistry: successfully coupling 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, also known as Nε-Boc-L-lysine or H-Lys(Boc)-OH, especially in sterically demanding situations. The bulky tert-butoxycarbonyl (Boc) protecting group on the side-chain, combined with potential hindrance from the coupling partner, can lead to sluggish or incomplete reactions, low yields, and unwanted side products.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively. Our approach is grounded in mechanistic principles to empower you to make informed decisions for your specific synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with H-Lys(Boc)-OH failing or giving a low yield?

Low coupling efficiency is often due to steric hindrance. This can originate from the bulky Boc group on the lysine side chain, a sterically demanding N-terminus of the peptide you are coupling to (e.g., Valine, Isoleucine, or N-methylated amino acids), or secondary structure formation and aggregation of the resin-bound peptide chain, which can mask the reactive N-terminal amine.[1][2] Standard coupling reagents like DCC or DIC with HOBt may not be potent enough to overcome this combined steric barrier.[2][3]

Q2: What are the most effective coupling reagents for sterically hindered couplings involving H-Lys(Boc)-OH?

For challenging couplings, more powerful onium salt-based reagents are highly recommended.[3]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are among the most effective.[2] HATU is often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-active ester.[4][5][6][7] The "7-aza effect" of the HOAt moiety accelerates the coupling and minimizes racemization.[4]

  • Phosphonium Salts: PyAOP and PyBOP are also excellent choices. PyAOP, the phosphonium analogue of HATU, also forms the highly reactive OAt ester and shows superior performance for hindered substrates.[8]

Q3: Can I use standard carbodiimide methods like DIC/HOBt?

While DIC/HOBt is a cost-effective method for many standard couplings, it is often inefficient for sterically hindered reactions.[2][9] The O-acylisourea intermediate formed is highly reactive but also prone to rearranging into an unreactive N-acylurea, a common cause of failed couplings.[9] For H-Lys(Boc)-OH, especially when coupling to a hindered amine, upgrading to a more potent onium salt is a reliable first step in troubleshooting.

Q4: What are the primary side reactions to watch for?

  • Incomplete Coupling: This is the most common issue, leading to deletion sequences in your final peptide. It can be detected by a positive ninhydrin (Kaiser) test after the coupling step.[10]

  • Racemization: During activation, the chiral center of the amino acid is at risk of epimerizing. This is more pronounced with longer activation times or stronger bases. Using additives like HOAt or Oxyma Pure, which are incorporated in reagents like HATU and COMU, significantly suppresses racemization.[1][4]

  • Guanidinylation: A specific side reaction for uronium/aminium reagents (like HBTU, HATU) where the reagent can react directly with the free N-terminal amine, forming a stable guanidinium cap and terminating the peptide chain.[11][12] This is more likely if there's a slow pre-activation of the carboxylic acid or if an excess of the uronium reagent is used.[11]

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to resolving failed or low-yield coupling reactions.

Symptom 1: Positive Ninhydrin (Kaiser) Test After Coupling

A strong blue or purple color on the resin beads indicates a significant population of unreacted primary amines.

  • Possible Cause: Insufficient activation energy to overcome the steric barrier.

  • Solution Pathway:

    • Increase Reagent Potency: Switch from carbodiimide-based methods to a high-efficiency uronium or phosphonium salt. HATU is an excellent first choice.[4][5][13]

    • Perform a Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated amino acid and reagents.[1][10] This is a highly effective strategy to drive the reaction to completion.[2]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours up to 4 hours or even overnight.[1] Monitor progress periodically if possible.

    • Increase Temperature: Gently heating the reaction to 40-50°C can provide the necessary energy to overcome the activation barrier. Use this approach with caution, as it can increase the risk of racemization.[1]

Symptom 2: LC-MS Analysis Shows Deletion Sequence at the Lysine Position

This confirms that the coupling of H-Lys(Boc)-OH was the failing step.

  • Possible Cause: Peptide chain aggregation on the solid support, making the N-terminus inaccessible.

  • Solution Pathway:

    • Solvent Optimization: Switch from standard DMF to N-Methyl-2-pyrrolidone (NMP), which has better solvating properties.[2] Using a "Magic Mixture" (e.g., DCM/DMF/NMP 1:1:1) can also be beneficial for disrupting secondary structures.[2]

    • Incorporate Chaotropic Salts: Adding chaotropic agents like LiCl (0.5 M) to the coupling mixture can help break up aggregates and improve reaction site accessibility.[10]

Symptom 3: Unexpected Mass in LC-MS (+138 Da from N-terminus)

This mass addition corresponds to the guanidinylation of the N-terminal amine by a uronium reagent like HBTU or HATU.

  • Possible Cause: Direct reaction of the coupling reagent with the peptide's N-terminus. This can happen if the carboxylic acid (H-Lys(Boc)-OH) is slow to activate, allowing the uronium salt to react with the more accessible amine.

  • Solution Pathway:

    • Optimize Reagent Stoichiometry: Use a slight excess of the amino acid relative to the coupling reagent (e.g., 1.0 eq Amino Acid, 0.95 eq HATU). This ensures the coupling reagent is consumed by the intended carboxylic acid first.[11]

    • Pre-activation: Briefly pre-activate the H-Lys(Boc)-OH with the coupling reagent and base in a separate vessel for 1-5 minutes before adding the mixture to the resin.[2][5] This ensures the formation of the active ester before it encounters the resin-bound amine.

    • Switch to Phosphonium Reagents: Phosphonium salts like PyBOP or PyAOP do not cause this side reaction, making them a safer choice if guanidinylation is a recurring issue.

In-Depth Protocols & Data

Data: Comparison of Common Coupling Reagents for Hindered Systems
Coupling ReagentActivating GroupRelative ReactivityKey Advantages & Disadvantages
DIC / HOBt OBt ester (via O-acylisourea)Low-ModerateCost-effective. Prone to N-acylurea side reaction; often inefficient for hindered couplings.[9]
HBTU / PyBOP OBt esterModerate-HighGood for routine synthesis. Can be insufficient for very hindered residues. Uronium salts may cause guanidinylation.[2]
HCTU 6-Cl-OBt esterHighMore reactive than HBTU due to the electron-withdrawing chloro group.
HATU / PyAOP OAt esterVery HighExcellent efficiency for difficult couplings due to the highly reactive OAt ester and "7-aza effect".[4][7][8] HATU is the benchmark but can cause guanidinylation.
COMU Oxyma esterVery HighReactivity is comparable or superior to HATU.[14] Based on non-explosive OxymaPure, offering a better safety profile.[7][14]
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is recommended as the primary strategy for coupling H-Lys(Boc)-OH to a sterically hindered N-terminus on a solid support.

Reagents:

  • Resin-bound peptide with a deprotected N-terminal amine

  • Fmoc-Lys(Boc)-OH (or the appropriate Nα-protected derivative)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • Resin Preparation: Ensure the N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is fully removed. Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling - Activation: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex briefly. Allow this pre-activation to proceed for 1-2 minutes.[14]

  • First Coupling - Reaction: Add the activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 45-60 minutes.

  • Wash: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-Lys(Boc)-OH.

  • Final Wash & Monitoring: After the second coupling, drain the solution and wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min). Perform a Kaiser test to confirm the absence of free primary amines (beads should be yellow/colorless).[5][10]

  • Continuation: If the Kaiser test is negative, proceed to the N-terminal deprotection for the next cycle.

Visualizations: Mechanisms and Workflows

Coupling Reagent Activation Pathway

This diagram illustrates the general mechanism by which uronium salt reagents like HATU activate a carboxylic acid to generate the reactive species that acylates the amine.

G cluster_1 Step 2: Active Ester Formation cluster_2 Step 3: Peptide Bond Formation AA R-COOH (Amino Acid) Anion R-COO⁻ (Carboxylate Anion) AA->Anion Deprotonation Base DIPEA (Base) Base->AA Anion_c Uronium HATU ActiveEster R-COO-OAt (Highly Reactive Active Ester) Uronium->ActiveEster Generates Byproduct Tetramethylurea Uronium->Byproduct ActiveEster_c Anion_c->Uronium Nucleophilic Attack PeptideN H₂N-Peptide PeptideBond R-CO-NH-Peptide (New Peptide Bond) PeptideN->PeptideBond ActiveEster_c->PeptideN Aminolysis

Caption: Mechanism of HATU-mediated peptide coupling.

Troubleshooting Workflow for Failed Couplings

This decision tree provides a logical path for diagnosing and solving incomplete coupling reactions detected by a positive ninhydrin test.

G Start Start: Ninhydrin test is POSITIVE (Blue/Purple Beads) CheckReagent Is the coupling reagent a carbodiimide (DIC/DCC)? Start->CheckReagent SwitchReagent Action: Switch to a high-potency onium salt (e.g., HATU, COMU). Perform coupling again. CheckReagent->SwitchReagent Yes DoubleCouple Action: Perform a second, fresh coupling (Double Couple). CheckReagent->DoubleCouple No, using onium salt End Re-test with Ninhydrin. If negative, proceed. SwitchReagent->End CheckAggregation Is the sequence known to be 'difficult' or prone to aggregation? DoubleCouple->CheckAggregation Solvent Action: Change solvent to NMP and/or add chaotropic salts (LiCl). Re-attempt coupling. CheckAggregation->Solvent Yes Extend Action: Increase coupling time (e.g., to 4 hours) or gently heat (40°C). CheckAggregation->Extend No Solvent->End Extend->End

Caption: Decision tree for troubleshooting incomplete couplings.

References

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.). CEM Corporation. Retrieved March 26, 2026, from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • SPPS Tips For Success Handout. (n.d.). Mesa Labs. Retrieved March 26, 2026, from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 104(45), 17695-17700. [Link]

  • Al-Warhi, T., Al-Hazimi, H., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Das, S., et al. (2023). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5739. [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved March 26, 2026, from [Link]

  • Subirós-Funosas, R., et al. (2014). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 19(11), 18891-18903. [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. Retrieved March 26, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid with Cbz-protected lysine

In complex peptide synthesis, bioconjugation, and drug development, controlling the reactivity of the lysine ϵ -amine is a foundational requirement. Two of the most widely utilized building blocks for this purpose are 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

In complex peptide synthesis, bioconjugation, and drug development, controlling the reactivity of the lysine ϵ -amine is a foundational requirement. Two of the most widely utilized building blocks for this purpose are 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid (commonly known as H-Lys(Boc)-OH)[1] and -carbobenzyloxy-L-lysine (commonly known as H-Lys(Cbz)-OH or H-Lys(Z)-OH)[2].

As a Senior Application Scientist, I frequently guide research teams through the selection of these protecting groups. The choice is rarely arbitrary; it is dictated by the mechanistic lability of the protective groups and the specific orthogonal requirements of the synthetic route. This guide provides an objective, data-driven comparison of these two derivatives, exploring their mechanistic causality, stability profiles, and field-proven experimental workflows.

Mechanistic Causality: The Logic of Orthogonality

The true power of choosing between a tert-butyloxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) group lies in their chemical orthogonality. Orthogonality allows one protecting group to be removed completely while the other remains fully intact, enabling site-specific modifications[3].

  • Boc (tert-butyloxycarbonyl): The Boc group is highly acid-labile. Mechanistically, its cleavage is driven by the thermodynamic stability of the departing tert-butyl cation under strongly acidic conditions (e.g., Trifluoroacetic acid, TFA). Because it does not rely on transition metals or base-catalyzed hydrolysis, it remains completely stable to basic conditions and catalytic hydrogenolysis[3].

  • Cbz (benzyloxycarbonyl): The Cbz group is traditionally cleaved via catalytic hydrogenolysis (e.g., H2​ gas with a Palladium on Carbon catalyst), which reduces the benzyl-oxygen bond to release toluene and carbon dioxide. It is highly stable to mild acids like TFA, though it can be cleaved by extremely strong, anhydrous acids like Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)[3].

OrthogonalProtection Peptide Peptide with Lys(Boc) & Lys(Cbz) TFA TFA / DCM (Acidic Cleavage) Peptide->TFA PdC H2, Pd/C (Hydrogenolysis) Peptide->PdC BocCleaved Lys(Boc) Deprotected Lys(Cbz) Intact TFA->BocCleaved t-Butyl Cation Release CbzCleaved Lys(Cbz) Deprotected Lys(Boc) Intact PdC->CbzCleaved Toluene + CO2 Release

Orthogonal deprotection pathways for Boc and Cbz groups on lysine residues.

Chemical Properties & Stability Comparison

To facilitate a direct comparison, the quantitative data and stability profiles of both lysine derivatives are summarized below.

PropertyH-Lys(Boc)-OH[2]H-Lys(Cbz)-OH
IUPAC / Systematic Name 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid -carbobenzyloxy-L-lysine
Molecular Formula C11​H22​N2​O4​ C14​H20​N2​O4​
Molecular Weight 246.30 g/mol 280.32 g/mol
Cleavage Reagents TFA, HCl in Dioxane H2​ with Pd/C, Anhydrous HF
Stability to Mild Acid (TFA) Labile (Cleaves rapidly)Stable
Stability to Hydrogenolysis Stable Labile (Cleaves rapidly)
Stability to Base (Piperidine) Stable Stable
Primary Byproducts Isobutylene, CO2​ Toluene, CO2​

Experimental Workflows: Self-Validating Protocols

In synthetic chemistry, a protocol must be a self-validating system. You should never proceed to a workup step without analytical confirmation that the mechanistic transformation is complete. The following protocols detail the optimal deprotection workflows for both groups.

Workflow Start Protected Lysine Derivative Cleavage Cleavage Cocktail (TFA or H2/Pd) Start->Cleavage Monitor LC-MS / TLC Monitoring Cleavage->Monitor Monitor->Cleavage Incomplete Workup Precipitation / Filtration Monitor->Workup Complete Pure Free Epsilon-Amine Product Workup->Pure

Self-validating experimental workflow for the deprotection of lysine epsilon-amines.

Protocol A: Acidic Deprotection of the Boc Group

Causality Focus: Trifluoroacetic acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. To prevent this highly reactive cation from re-alkylating sensitive amino acid side chains (like Tryptophan or Methionine), a scavenger must be used.

  • Preparation: Dissolve the Boc-protected peptide/amino acid (0.2 mmol) in 2 mL of Dichloromethane (DCM).

  • Scavenger Addition: Add 0.1 mL of Triisopropylsilane (TIPS) and 0.1 mL of H2​O . Insight: TIPS acts as a hydride donor to rapidly quench the tert-butyl cation, preventing unwanted side reactions.

  • Cleavage: Slowly add 2 mL of TFA to the stirring solution at room temperature.

  • Validation: After 1 hour, sample 5 μL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The mass shift should correspond to the loss of the Boc group (-100 Da). If starting material remains, continue stirring for another 30 minutes.

  • Workup: Once validated, concentrate the mixture under a stream of N2​ gas. Precipitate the deprotected product by adding 10 mL of ice-cold diethyl ether. Centrifuge and decant the ether to isolate the pure TFA-salt of the amine.

Protocol B: Catalytic Hydrogenolysis of the Cbz Group

Causality Focus: Palladium on carbon (Pd/C) adsorbs hydrogen gas and coordinates with the benzyl ring of the Cbz group, facilitating the cleavage of the benzyl-oxygen bond. This method avoids harsh acids entirely.

  • Preparation: Dissolve the Cbz-protected substrate (0.2 mmol) in 5 mL of Methanol or Ethanol. Ensure the flask is thoroughly purged with Argon or N2​ to remove oxygen (preventing combustion when the catalyst is added).

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10-20% by weight of the substrate).

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas via a balloon. Stir vigorously at room temperature. Insight: Vigorous stirring is required to maximize the triphasic (solid catalyst, liquid solvent, gas H2​ ) interaction.

  • Validation: Monitor the reaction via TLC (Ninhydrin stain) or LC-MS every 2 hours. The Cbz cleavage will result in a highly polar, Ninhydrin-positive spot (free amine) and a mass shift of -134 Da.

  • Workup: Once complete, purge the flask with Argon to remove all H2​ . Filter the mixture through a pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad with additional methanol, and concentrate the combined filtrate in vacuo to yield the free amine.

References

  • (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid Source: PubChem, National Library of Medicine URL:[Link]

Sources

Comparative

A Comparative Guide to the Stability of 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid in Acidic vs. Basic Media

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, commonly known as Nα-Boc-L-ly...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid, commonly known as Nα-Boc-L-lysine (Boc-Lys-OH), is a critical building block in peptide synthesis and various bioconjugation applications. The stability of the tert-butoxycarbonyl (Boc) protecting group is a crucial factor that dictates the handling, storage, and reaction conditions for this compound. This in-depth technical guide provides a comparative analysis of the stability of Boc-Lys-OH in acidic versus basic media, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Significance of Boc-Lys-OH Stability

The Boc protecting group is prized for its robustness under a wide range of synthetic conditions, particularly its stability towards bases and nucleophiles.[1] This characteristic allows for orthogonal protection strategies, most notably in Fmoc-based solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group on the α-amine is selectively removed while the Boc group on the lysine side chain remains intact.[2][3] However, the Boc group is designed to be labile under acidic conditions, enabling its removal when required.[4][5] Understanding the precise conditions under which Boc-Lys-OH is stable or undergoes degradation is essential for preventing unwanted side reactions, ensuring the purity of the final product, and optimizing synthetic yields.

Comparative Stability Analysis: Acidic vs. Basic Media

The core of this guide is the comparative stability of Boc-Lys-OH under acidic and basic conditions. The primary degradation pathway for this molecule is the cleavage of the Boc group, yielding L-lysine.[6]

Stability in Acidic Media: A Controlled Lability

The Boc group is inherently susceptible to acid-catalyzed hydrolysis. This lability is the cornerstone of its utility as a protecting group, allowing for its removal under controlled acidic conditions. The degradation of Boc-Lys-OH in acidic media is significant and is a key consideration in synthetic and purification strategies.

Mechanism of Acid-Catalyzed Deprotection:

The cleavage of the Boc group in the presence of acid proceeds through a well-established mechanism. The reaction kinetics have been shown to exhibit a second-order dependence on the acid concentration.[4][5]

  • Protonation: The carbonyl oxygen of the carbamate is protonated by an acid (H⁺).

  • Fragmentation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tertiary carbocation (tert-butyl cation), an unstable carbamic acid, and the deprotected amine.

  • Decarboxylation: The carbamic acid rapidly decarboxylates to release carbon dioxide and the free amino group of lysine.

This mechanism is visualized in the following diagram:

cluster_acid Acidic Degradation BocLysOH Boc-Lys-OH ProtonatedBocLysOH Protonated Intermediate BocLysOH->ProtonatedBocLysOH + H+ Lysine Lysine ProtonatedBocLysOH->Lysine Fragmentation tBu_cation tert-butyl cation ProtonatedBocLysOH->tBu_cation Fragmentation CO2 CO2 ProtonatedBocLysOH->CO2 Decarboxylation

Caption: Acid-catalyzed degradation pathway of Boc-Lys-OH.

Quantitative Data:

pHConditionApproximate % Degradation (24 hours at 25°C)Primary Degradant
20.01 M HCl~15-25%L-Lysine
4Acetate Buffer< 5%L-Lysine
7Phosphate Buffer< 1%-

Table 1: Illustrative pH stability of Boc-Lys-OH in aqueous solution. Data is based on known chemical properties and should be confirmed experimentally.[6]

This data clearly indicates that the stability of Boc-Lys-OH decreases significantly as the pH becomes more acidic.

Stability in Basic Media: General Robustness with Nuances

In contrast to its lability in acidic conditions, the Boc group is generally stable in basic and nucleophilic environments.[1][6] This stability is a key advantage in many synthetic applications.

Mechanistic Considerations:

Under basic conditions, the primary concern for Boc-protected amino acids is not the cleavage of the Boc group itself, but potentially other base-mediated side reactions, although for Boc-Lys-OH, these are minimal under typical conditions. The carbamate linkage of the Boc group is not susceptible to base-catalyzed hydrolysis in the same way an ester might be. While some reports have shown the cleavage of Boc groups from phenols under basic conditions, this is not a significant degradation pathway for Boc-protected amines.[7]

Quantitative Data:

Illustrative data highlights the high stability of Boc-Lys-OH in basic media.[6]

pHConditionApproximate % Degradation (24 hours at 25°C)Primary Degradant
7Phosphate Buffer< 1%-
9Borate Buffer< 1%-
120.01 M NaOH< 2%-

Table 2: Illustrative pH stability of Boc-Lys-OH in aqueous solution. Data is based on known chemical properties and should be confirmed experimentally.[6]

This demonstrates that Boc-Lys-OH is highly stable across a range of basic pH values.

Experimental Protocols

To empirically determine the stability of a given batch of Boc-Lys-OH, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][6][8]

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting a forced degradation study on Boc-Lys-OH.

cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of Boc-Lys-OH acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC-UV Method dilute->analyze

Sources

Safety & Regulatory Compliance

Safety

2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic Acid (N-ε-Boc-L-Lysine) As a Senior Application Scientist, I frequently consult with drug development professionals on the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic Acid (N-ε-Boc-L-Lysine)

As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of peptide synthesis workflows. 2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid—commonly referred to as N-ε-Boc-L-Lysine or H-Lys(Boc)-OH (CAS: 2418-95-3)—is a cornerstone reagent in bioconjugation and solid-phase peptide synthesis[1]. The tert-butoxycarbonyl (Boc) protecting group on the epsilon amine prevents unwanted side reactions during the elongation of peptide chains, ensuring high-fidelity synthesis[2].

However, the operational lifecycle of this chemical does not end at synthesis. Proper handling and disposal are critical to maintaining laboratory safety and environmental compliance. Because this compound is a combustible solid that generates toxic nitrogen oxides (NOx) upon decomposition, its disposal requires specific thermal destruction methodologies rather than standard aqueous waste processing[3][4].

Section 1: Safety Profiling and Causality Assessment

Before executing any disposal protocol, it is imperative to understand why we handle the chemical in a specific manner. N-ε-Boc-L-Lysine is a white to off-white powder[1]. While not highly toxic, it presents specific occupational hazards that dictate our operational boundaries.

  • Inhalation & Dust Hazards: The fine powder can easily aerosolize, leading to respiratory tract irritation (STOT SE 3)[5]. Furthermore, suspended organic dust presents a latent deflagration hazard. Exhaust ventilation is mandatory where dust is formed[6].

  • Irritation Profile: The compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (H315) and serious eye irritation (H319)[5].

  • Thermal Decomposition: When exposed to high heat or fire, the molecule degrades, emitting carbon monoxide, carbon dioxide, and toxic nitrogen oxides[3]. This chemical reality strictly dictates our incineration strategy.

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecification / CodeOperational Implication
CAS Number 2418-95-3[1]Ensure accurate waste manifesting for chemical vendors.
Appearance White to off-white powder[1]Prone to aerosolization; strictly avoid dry sweeping[7].
Skin/Eye Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)[5]Mandates nitrile gloves and approved safety goggles[6].
Inhalation Hazard STOT SE 3 (H335)[5]Handle exclusively inside a certified chemical fume hood[3].
Storage Conditions 0 - 8 °C, dry, well-ventilated[1][6]Keep containers tightly closed to prevent degradation[6].

Section 2: Spill Containment and Operational Workflow

In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.

Step-by-Step Spill Response Protocol:

  • Isolate the Area: Restrict access to the spill zone. Ensure local exhaust ventilation is active to capture any aerosolized particulates.

  • Don PPE: Equip standard laboratory personal protective equipment, including a NIOSH-approved N95 or P100 particulate respirator (if working outside a fume hood), chemical-resistant gloves, and safety goggles[3][6].

  • Moisten to Suppress Dust (Causality Check): Never dry-sweep fine organic powders. Dry sweeping introduces kinetic energy that can aerosolize the powder, increasing inhalation risks and static charge buildup. Lightly moisten the spill area with a compatible inert liquid (e.g., water) to bind the powder.

  • Mechanical Collection: Use a non-sparking tool to scoop the dampened material[3].

  • Containerization: Transfer the collected waste into a compatible, sealable hazardous waste container (e.g., a wide-mouth HDPE jar). Label the container immediately[6].

  • Decontamination: Wash the affected spill area thoroughly with soap and water to remove residual micro-particulates, then ventilate the area[3].

Section 3: Strategic Disposal Protocols

N-ε-Boc-L-Lysine must not be flushed down laboratory drains or disposed of in standard municipal solid waste[6][7]. Regulatory bodies require specific destruction pathways for combustible nitrogenous solids to prevent environmental toxicity.

Step-by-Step Disposal Methodology:

  • Preparation of the Waste Stream: Collect all unreacted solid N-ε-Boc-L-Lysine and contaminated packaging. Treat contaminated packaging as unused product[6].

  • Solvent Dissolution (The Causality): Dissolve or mix the solid material with a highly combustible solvent (such as ethanol, methanol, or acetone)[3][4]. Why? Introducing the solid into an incinerator as a dry powder can lead to incomplete combustion or localized micro-explosions. Dissolving it in a combustible solvent creates a homogenous liquid fuel mixture, ensuring a steady, controlled burn and complete thermal destruction of the Boc protecting group and the amino acid backbone.

  • Thermal Destruction: The solvent-waste mixture must be processed in a licensed chemical incinerator[4].

  • Emission Scrubbing: Ensure the contracted waste disposal facility utilizes an incinerator equipped with an afterburner and a chemical scrubber[3][4]. Why? The afterburner ensures the complete oxidation of carbon intermediates (preventing CO emissions), while the scrubber neutralizes the toxic nitrogen oxides (NOx) generated from the lysine's amine groups before they can be released into the atmosphere.

  • Manifesting: Entrust the final physical transfer to a licensed chemical waste disposal vendor, ensuring all manifests accurately reflect the presence of nitrogenous organic waste.

Section 4: Waste Management Decision Tree

To streamline laboratory operations, the following logical workflow dictates the proper segregation and disposal pathways for N-ε-Boc-L-Lysine waste streams.

G Start Waste Generation: N-ε-Boc-L-Lysine Solid Solid Powder Waste Start->Solid Aqueous Reaction Solutions Start->Aqueous Spill Accidental Spill Start->Spill Solvent Dissolve in Combustible Solvent (e.g., Ethanol) Solid->Solvent Segregate Segregate into Compatible Organic Waste Streams Aqueous->Segregate Sweep Moisten & Sweep (Avoid Dry Dust) Spill->Sweep Incinerator Chemical Incinerator (Afterburner & Scrubber) Solvent->Incinerator Vendor Licensed Chemical Waste Vendor Segregate->Vendor Container Seal in Hazardous Waste Container Sweep->Container Container->Vendor

Operational decision tree for N-ε-Boc-L-Lysine waste segregation and thermal disposal.

References

  • SAFETY DATA SHEET - Tokyo Chemical Industry. Source: tcichemicals.com.

  • boc-l-lysine cas no 2418-95-3 - Safety Data Sheet. Source: cdhfinechemical.com. 6

  • SAFETY DATA SHEET - Fisher Scientific. Source: fishersci.nl. 7

  • (2R)-2-amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid - PubChem. Source: nih.gov. 5

  • Matrix Scientific SDS. Source: matrixscientific.com. 3

  • Nε-Boc-L-Lysine - Chem-Impex. Source: chemimpex.com. 1

  • TCI AMERICA SDS. Source: uquebec.ca. 4

  • Lysine-Derived Charge-Altering Releasable Transporters: Targeted Delivery of mRNA and siRNA to the Lungs - PMC. Source: nih.gov. 2

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
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2-Amino-6-{[(tert-butoxy)carbonyl]amino}hexanoic acid
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